Tiprinast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZAMTSKPRSWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232193 | |
| Record name | Tiprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83153-39-3 | |
| Record name | Tiprinast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPRINAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiprinast: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiprinast is a chemical compound with potential therapeutic applications, primarily investigated for its anti-allergic properties. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its proposed mechanism of action. The information is compiled from various chemical databases and scientific literature to serve as a technical guide for researchers and professionals in drug development. While detailed experimental protocols for the determination of all its properties are not extensively available in the public domain, this guide presents the known data and outlines the likely experimental methodologies based on standard pharmaceutical practices.
Chemical Identity and Structure
This compound, with the IUPAC name 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid, is a heterocyclic compound containing a thieno[2,3-d]pyrimidine core.[1] This core structure is of significant interest in medicinal chemistry due to its diverse pharmacological activities.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | [1] |
| CAS Number | 83153-39-3 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₃S | [1][2] |
| Molecular Weight | 266.32 g/mol | [1][2] |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | [1] |
| InChI | InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | [1] |
| InChIKey | WIZAMTSKPRSWIL-UHFFFAOYSA-N | [1] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks/Method | Reference |
| Molecular Weight | 266.32 g/mol | Calculated | [1][2] |
| XLogP3 | 2.7 | Computed | [1] |
| Hydrogen Bond Donor Count | 2 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 5 | Computed | [1] |
| Rotatable Bond Count | 3 | Computed | [1] |
| Topological Polar Surface Area | 98.9 Ų | Computed | [1] |
| Stereochemistry | Achiral | [2] |
Experimental Protocols
-
Melting Point: Would typically be determined using a digital melting point apparatus. The compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts would be recorded.
-
Solubility: Could be determined by adding an excess amount of this compound to various solvents (e.g., water, ethanol, DMSO) and shaking the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant would then be measured, typically by UV-Vis spectroscopy or HPLC.
-
pKa: The acid dissociation constant (pKa) would likely be determined by potentiometric titration. A solution of this compound would be titrated with a standard acid or base, and the pH would be measured as a function of the titrant volume. The pKa value(s) would be calculated from the titration curve.
-
LogP (Octanol-Water Partition Coefficient): The Shake-flask method is a common technique. A solution of this compound in a biphasic system of n-octanol and water would be shaken until equilibrium is achieved. The concentration of this compound in each phase would then be determined to calculate the partition coefficient.
Proposed Mechanism of Action and Signaling Pathway
Based on its intended use as an anti-allergic agent, this compound is proposed to function as a mast cell stabilizer . Mast cell stabilizers are a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells, thereby preventing or reducing the symptoms of allergic reactions.
The likely mechanism of action involves the inhibition of mast cell degranulation. This process is typically initiated by the cross-linking of IgE receptors on the mast cell surface by an allergen. This cross-linking triggers a signaling cascade that leads to an influx of extracellular calcium ions (Ca²⁺), a crucial step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.
This compound is hypothesized to interfere with this signaling pathway, potentially by blocking the IgE-regulated calcium channels, thus preventing the increase in intracellular calcium concentration and stabilizing the mast cell.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for mast cell degranulation and the likely point of intervention for this compound.
References
Tiprinast: An In-depth Technical Guide to its Cellular Targets in Immune Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprinast is an anti-allergic and anti-inflammatory compound that has been investigated for its therapeutic potential in conditions such as allergic rhinitis and asthma. While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action is understood to revolve around two primary cellular targeting strategies within immune pathways: the stabilization of mast cells and the inhibition of phosphodiesterases. This guide provides a detailed overview of these inferred mechanisms, supported by representative data and experimental protocols for well-characterized compounds that exemplify the expected pharmacological activities of this compound.
Core Cellular Targets and Signaling Pathways
This compound's therapeutic effects are believed to stem from its ability to modulate key signaling cascades in immune cells, primarily mast cells and inflammatory leukocytes. The two core pathways implicated are:
-
Mast Cell Stabilization: Inhibition of degranulation and the subsequent release of pro-inflammatory mediators.
-
Phosphodiesterase (PDE) Inhibition: Attenuation of inflammatory responses through the modulation of intracellular cyclic nucleotide levels.
Mast Cell Stabilization
Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), they undergo degranulation, releasing a host of potent mediators including histamine, tryptase, and various cytokines. This compound is proposed to stabilize mast cells, thereby preventing or reducing the release of these inflammatory molecules.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
The following diagram illustrates the key steps in IgE-mediated mast cell activation and the putative points of inhibition by a mast cell stabilizer like this compound.
The Inhibitory Effect of Tiprinast on Histamine Release: A Technical Overview
Executive Summary
Tiprinast is understood to function as a mast cell stabilizer, a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells. This action is crucial in mitigating allergic reactions. The primary mechanism of such agents involves the modulation of intracellular signaling pathways that are triggered upon allergen binding to IgE receptors on the mast cell surface. This guide details the cellular mechanisms of histamine release, the pharmacological targets for its inhibition, and the experimental protocols used to quantify these effects. While specific data for this compound is not presented, the provided information serves as a robust framework for researchers and drug development professionals investigating compounds within this therapeutic class.
The Pathophysiology of Histamine Release
Histamine is a key mediator in allergic and inflammatory responses.[1][2] It is primarily stored in the granules of mast cells and basophils and is released upon cellular activation.[2] The most common trigger for histamine release in allergic reactions is the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells by allergens.
This cross-linking initiates a complex signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent degranulation and release of histamine.
Signaling Pathway of IgE-Mediated Histamine Release
The signaling cascade leading to mast cell degranulation is a complex process involving multiple enzymes and second messengers. A simplified representation of this pathway is provided below.
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Mechanism of Action of Mast Cell Stabilizers
Mast cell stabilizers, presumably including this compound, inhibit histamine release by interfering with the aforementioned signaling cascade. While the precise molecular target of this compound is not documented in available literature, analogous compounds have been shown to act at various points in this pathway. For instance, some drugs inhibit the initial increase in intracellular calcium, while others may interfere with later steps involving granule fusion.
A study on MY-1250, the active metabolite of Repirinast, demonstrated that it strongly and dose-dependently inhibited antigen-induced histamine release from rat mast cells.[3] This inhibition was associated with a rapid increase in cyclic AMP (cAMP) and a decrease in ATP, suggesting an interference with the energy-dependent processes of degranulation.[3] Furthermore, MY-1250 was found to strongly inhibit the mobilization of calcium from intracellular stores.[3]
Quantitative Analysis of Histamine Release Inhibition
The efficacy of mast cell stabilizers is typically quantified by their half-maximal inhibitory concentration (IC50) and the maximum percentage of histamine release inhibition. Due to the lack of specific data for this compound, the following table presents illustrative data from studies on other compounds to demonstrate how such data is typically presented.
| Compound | Cell Type | Stimulus | IC50 | Max. Inhibition (%) | Reference |
| MY-1250 | Rat Peritoneal Mast Cells | DNP-AS Antigen | Not explicitly stated, but dose-dependent inhibition shown | Strong inhibition reported | [3] |
| Epinastine | Rat Peritoneal Mast Cells | Compound 48/80 | Not explicitly stated, but marked inhibition shown | Marked inhibition reported | [4] |
| Glucocorticoids (e.g., Dexamethasone) | Human Basophils | Anti-IgE | Nanomolar to micromolar concentrations | Significant inhibition reported | [5][6] |
Experimental Protocols for Assessing Histamine Release
The evaluation of a compound's effect on histamine release involves in vitro assays using mast cells or basophils. Below are detailed methodologies for key experiments.
Isolation and Purification of Mast Cells
Objective: To obtain a pure population of mast cells for in vitro assays.
Protocol:
-
Source: Peritoneal mast cells are commonly harvested from rats. Human mast cells can be cultured from progenitor cells or isolated from tissues like skin or lung.
-
Harvesting (Rat Peritoneal Mast Cells):
-
Euthanize a rat and inject 10-15 mL of buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid containing a mixed cell population.
-
-
Purification:
-
Layer the cell suspension over a density gradient medium (e.g., Percoll or Ficoll-Paque).
-
Centrifuge at a low speed (e.g., 400 x g) for 20 minutes at room temperature.
-
Mast cells, being denser, will form a pellet or a distinct layer at the bottom.
-
Carefully aspirate and discard the upper layers.
-
Wash the purified mast cells with buffer and resuspend in a suitable medium for the assay.
-
Histamine Release Assay
Objective: To quantify the amount of histamine released from mast cells following stimulation in the presence and absence of an inhibitory compound.
Protocol:
-
Cell Preparation: Prepare a suspension of purified mast cells at a concentration of approximately 1 x 10^6 cells/mL in a buffered salt solution (e.g., Tyrode's buffer) containing Ca2+ and Mg2+.
-
Pre-incubation:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of the test compound (e.g., this compound) or vehicle control to the tubes.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add a stimulus to induce histamine release. Common stimuli include:
-
Immunologic: Anti-IgE antibody, specific antigen (for sensitized cells).
-
Non-immunologic: Compound 48/80, calcium ionophore A23187.
-
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Termination of Reaction: Stop the release reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.
-
Histamine Quantification:
-
Carefully collect the supernatant, which contains the released histamine.
-
To determine the total histamine content, lyse a separate aliquot of cells with perchloric acid or by freeze-thawing.
-
Measure the histamine concentration in the supernatant and the total lysate using a sensitive method such as:
-
Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.
-
Enzyme-linked immunosorbent assay (ELISA): Using specific antibodies against histamine.
-
-
-
Calculation:
-
Calculate the percentage of histamine release for each condition: % Histamine Release = (Histamine in supernatant / Total Histamine) x 100
-
Calculate the percentage inhibition by the test compound: % Inhibition = 100 - [((% Release with compound - % Spontaneous Release) / (% Stimulated Release - % Spontaneous Release)) x 100]
-
Caption: Experimental Workflow for Histamine Release Assay.
Conclusion
While specific research on this compound's effect on histamine release is limited, the established principles of mast cell stabilization provide a strong foundation for understanding its potential mechanism of action. The methodologies and signaling pathways described in this guide are fundamental to the study of any compound aimed at inhibiting histamine release. Further research involving in vitro and in vivo studies, as detailed in the experimental protocols, would be necessary to fully elucidate the specific molecular targets and therapeutic efficacy of this compound.
References
- 1. Gastrin induces histamine release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind placebo controlled dose response study of noberastine on histamine induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Inhibition of basophil histamine release by anti-inflammatory steroids. II. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
The Dawn of a New Allergy Defense: An In-depth Technical Guide to Tiprinast and its Thieno[2,3-d]pyrimidine Derivatives in Early Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of early-stage allergy and inflammation research, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising core for the development of novel therapeutic agents. Tiprinast, a key derivative of this class, has demonstrated significant potential as a mast cell stabilizer and an inhibitor of histamine release. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the proposed signaling pathways. The data herein suggests that thieno[2,3-d]pyrimidine derivatives warrant further investigation as orally active anti-allergic agents.
Introduction
This compound, chemically known as 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, is a small molecule that has been a subject of interest in the field of allergy and immunology.[1] Its core structure, the thieno[2,3-d]pyrimidine ring system, is a versatile scaffold that has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This guide will focus on the early preclinical research that established the anti-allergic potential of this compound and its derivatives, with a particular emphasis on their ability to inhibit mast cell degranulation and subsequent histamine release.
Quantitative Data Summary
Early preclinical studies of this compound and its derivatives focused on their efficacy in established in vivo and in vitro models of allergic reactions. The following table summarizes the key quantitative findings from this research.
| Compound/Derivative | Test Model | Key Findings | Reference |
| This compound (dipotassium salt) | Rat Passive Cutaneous Anaphylaxis (PCA) | Orally active with a duration of action up to 4 hours. Identified as one of the most potent derivatives. | [4] |
| Rat Peritoneal Mast Cells (in vitro) | Inhibition of histamine release. | [4] | |
| Allergen-induced Bronchospasm (Rat lung) | Inhibition of bronchospasm. | [4] | |
| Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate | Rat Passive Cutaneous Anaphylaxis (PCA) | Identified as the most potent ester derivative. | [4] |
| Various 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives | Carrageenan-induced Paw Edema (in vivo) | Significant reduction in paw edema. | [2] |
| Prostaglandin E2 (PGE2) levels in blood serum | Decreased concentration of PGE2. | [2] |
Experimental Protocols
The foundational research on this compound and its derivatives employed a series of well-established preclinical models to assess their anti-allergic and anti-inflammatory properties.
Rat Passive Cutaneous Anaphylaxis (PCA) Test
This in vivo model is a standard method for evaluating the efficacy of anti-allergic compounds.
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin serum.
-
Drug Administration: The test compounds, such as this compound derivatives, are administered orally at various doses prior to the antigen challenge.
-
Antigen Challenge: A solution of ovalbumin and a dye (e.g., Evans blue) is injected intravenously.
-
Evaluation: The degree of the allergic reaction is quantified by measuring the area and intensity of the blue dye that extravasates at the sensitized skin sites. Inhibition of this reaction indicates anti-allergic activity.[4]
In Vitro Histamine Release from Rat Peritoneal Mast Cells
This assay directly measures the ability of a compound to stabilize mast cells and prevent the release of histamine.
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats.
-
Incubation: The isolated mast cells are incubated with the test compound at various concentrations.
-
Stimulation: Histamine release is induced by challenging the mast cells with an antigen (for immunologic stimulation) or a secretagogue like compound 48/80.
-
Quantification: The amount of histamine released into the supernatant is measured, typically by fluorometric or enzymatic assays. A reduction in histamine release compared to control indicates mast cell stabilization.[4]
Allergen-Induced Bronchospasm in Rats
This model assesses the potential of a compound to prevent allergic asthma-like symptoms.
-
Sensitization: Rats are actively or passively sensitized to an allergen.
-
Drug Administration: The test compound is administered prior to the allergen challenge.
-
Allergen Challenge: The sensitized rats are exposed to an aerosol of the allergen.
-
Measurement: Bronchoconstriction is measured by monitoring changes in respiratory parameters, such as tidal volume and respiratory rate. Inhibition of the bronchospastic response indicates a protective effect.[4]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to screen for anti-inflammatory activity.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the paw of a rat, inducing a localized inflammatory response.
-
Drug Administration: The test compounds are administered, typically orally, before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. A reduction in paw swelling compared to a control group indicates anti-inflammatory activity.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its derivatives as anti-allergic agents is believed to be the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Furthermore, their anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis.
Inhibition of Mast Cell Degranulation
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting IgE-mediated mast cell degranulation.
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
Anti-inflammatory Pathway via PGE2 Inhibition
The anti-inflammatory effects of some thieno[2,3-d]pyrimidine derivatives have been linked to the reduction of prostaglandin E2 (PGE2).
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Tiprinast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Tiprinast, a compound with potential therapeutic applications in allergic and inflammatory conditions. The primary mechanisms of action for this compound are believed to be mast cell stabilization and inhibition of phosphodiesterase (PDE), leading to a reduction in the release of pro-inflammatory mediators.
Application Note 1: Mast Cell Degranulation Assay
This assay is designed to evaluate the mast cell stabilizing properties of this compound by measuring its ability to inhibit the release of inflammatory mediators from mast cells following stimulation.
Experimental Principle
Mast cell degranulation, a key event in allergic reactions, is triggered by the cross-linking of IgE receptors or by other stimuli, leading to an influx of intracellular calcium and the release of pre-formed mediators such as histamine and β-hexosaminidase.[1] Mast cell stabilizers act by preventing this degranulation process.[1] This protocol utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely used model for in vitro studies of mast cell degranulation, and measures the release of β-hexosaminidase as an indicator of degranulation.[2]
Experimental Workflow
Protocol: β-Hexosaminidase Release Assay
Materials:
-
RBL-2H3 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Compound 48/80 or Calcium Ionophore A23187 (stimulants)
-
Triton X-100 (for cell lysis - positive control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in DMEM.
-
Gently wash the cells with fresh DMEM.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (DMEM with the same concentration of solvent used for this compound).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of Compound 48/80 (e.g., 10 µg/mL) or Calcium Ionophore A23187 (e.g., 1 µM) in DMEM.
-
Add 50 µL of the stimulant to each well (except for the negative control and total release wells).
-
For the total release control, add 50 µL of 0.1% Triton X-100.
-
For the negative control (unstimulated), add 50 µL of DMEM.
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of p-NAG substrate solution to each well of the new plate.
-
Incubate for 1 hour at 37°C.
-
Add 100 µL of the stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula:
% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
Calculate the percentage inhibition of degranulation for each this compound concentration:
% Inhibition = [1 - (% Release in presence of this compound / % Release in Vehicle Control)] x 100
Data Presentation
| This compound Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition of Degranulation (Mean ± SD) |
| Vehicle Control | 85.2 ± 5.6 | 0 |
| 0.1 | 76.8 ± 4.9 | 9.9 ± 5.8 |
| 1 | 55.4 ± 3.8 | 35.0 ± 4.5 |
| 10 | 23.1 ± 2.5 | 72.9 ± 2.9 |
| 50 | 10.7 ± 1.9 | 87.4 ± 2.2 |
| 100 | 8.2 ± 1.5 | 90.4 ± 1.8 |
| Positive Control (e.g., Ketotifen 10 µM) | 15.3 ± 2.1 | 82.1 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note 2: Phosphodiesterase (PDE) Activity Assay
This application note describes a method to directly assess the inhibitory effect of this compound on phosphodiesterase (PDE) activity. The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which is a key mechanism for mast cell stabilization.[3][4]
Signaling Pathway
Protocol: PDE-Glo™ Phosphodiesterase Assay (Promega)
This protocol is based on a commercially available luminescent assay kit (e.g., PDE-Glo™ from Promega) which provides a sensitive and high-throughput method for measuring PDE activity.[5]
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (containing PDE-Glo™ Reaction Buffer, cAMP or cGMP substrate, PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, and Kinase-Glo® Reagent)
-
Purified phosphodiesterase enzyme (e.g., PDE4)
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.
-
PDE Reaction:
-
In a white, opaque plate, add the PDE enzyme diluted in PDE-Glo™ Reaction Buffer.
-
Add various concentrations of this compound or a known PDE inhibitor (e.g., IBMX) as a positive control. Include a vehicle control.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for the desired time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.
-
Add the PDE-Glo™ Detection Solution and incubate as recommended by the manufacturer. This step converts the remaining cAMP/cGMP into a substrate for a subsequent kinase reaction.
-
Add the Kinase-Glo® Reagent. This reagent measures the amount of ATP remaining after the kinase reaction. The luminescence signal is inversely proportional to the PDE activity.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
A higher luminescence signal indicates lower PDE activity (i.e., greater inhibition).
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % PDE Inhibition (Mean ± SD) |
| Vehicle Control (No Inhibitor) | 15,000 ± 800 | 0 |
| 0.01 | 25,000 ± 1,200 | 10.5 ± 1.3 |
| 0.1 | 50,000 ± 2,500 | 36.8 ± 2.6 |
| 1 | 85,000 ± 4,000 | 73.7 ± 4.2 |
| 10 | 98,000 ± 4,500 | 87.4 ± 4.7 |
| 100 | 105,000 ± 5,000 | 94.7 ± 5.3 |
| Positive Control (e.g., IBMX 100 µM) | 108,000 ± 5,200 | 97.9 ± 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. RLU = Relative Light Units.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing both mast cell degranulation and phosphodiesterase activity assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for allergic and inflammatory diseases. The use of structured protocols and clear data presentation will facilitate the generation of reproducible and comparable results, accelerating the drug development process.
References
- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 2. In vitro and ex vivo models for evaluating drugs that quiesce mast cells, models for mast cell degranulation in geographic atrophy choroid | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]
- 5. promega.com [promega.com]
Application Notes and Protocols for In Vivo Studies of Tiprinast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprinast is a mast cell stabilizer investigated for its potential therapeutic effects in allergic conditions such as asthma and allergic rhinitis. Its mechanism of action is believed to involve the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1][2][3] These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the efficacy and dosage of this compound. The protocols outlined below are based on established methodologies for studying anti-allergic compounds in rodent models.
Data Presentation: Dosage and Administration
Due to the limited publicly available in vivo data specifically for this compound, the following tables provide suggested starting dosage ranges and administration routes based on common practices for mast cell stabilizers in preclinical research. Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions.
Table 1: Suggested this compound Dosage Ranges for Rodent Models
| Animal Model | Route of Administration | Suggested Starting Dose (mg/kg) | Frequency | Vehicle |
| Mouse (Asthma Model) | Oral (gavage) | 10 - 50 | Once daily | 0.5% Carboxymethylcellulose (CMC) |
| Mouse (Asthma Model) | Intraperitoneal (i.p.) | 5 - 25 | Once daily | Saline |
| Rat (Allergic Rhinitis Model) | Oral (gavage) | 10 - 100 | Once daily | 0.5% Carboxymethylcellulose (CMC) |
| Rat (Allergic Rhinitis Model) | Intraperitoneal (i.p.) | 5 - 50 | Once daily | Saline |
Table 2: Common Routes of Administration in Rodent Studies
| Route | Description | Advantages | Disadvantages |
| Oral (Gavage) | Administration of a substance directly into the stomach via a feeding tube.[4][5] | Clinically relevant route, simulates human oral administration.[4] | Potential for stress and injury to the animal if not performed correctly.[4] |
| Intraperitoneal (i.p.) | Injection of a substance into the peritoneal cavity.[6][7] | Rapid absorption, bypasses first-pass metabolism. | Not a typical route for human administration, risk of injecting into organs.[8] |
| Intranasal | Instillation of a substance into the nasal cavity. | Direct delivery to the respiratory tract, relevant for respiratory conditions. | Requires anesthesia, potential for inconsistent delivery. |
| Subcutaneous (s.c.) | Injection of a substance under the skin. | Slower, more sustained absorption compared to i.p. or i.v. | Can cause local irritation. |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen. This model is widely used to assess the efficacy of anti-inflammatory and anti-allergic compounds.[9][10]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle (e.g., 0.5% CMC for oral administration, saline for i.p. injection)
-
Methacholine
-
Whole-body plethysmograph
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for measuring OVA-specific IgE and cytokines (e.g., IL-4, IL-5, IL-13)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Drug Administration:
-
From day 21 to day 27, administer this compound or vehicle to the mice daily via the chosen route (e.g., oral gavage or i.p. injection). Dosing should be based on pre-determined dose-ranging studies.
-
-
Airway Challenge:
-
On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (day 28), measure AHR to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
-
Sample Collection and Analysis:
-
48 hours after the final OVA challenge (day 29), collect blood via cardiac puncture to measure serum levels of OVA-specific IgE.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the supernatant of the BAL fluid using ELISA.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model in Rats
The PCA model is used to evaluate the ability of a compound to inhibit IgE-mediated mast cell degranulation in vivo.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA)
-
Evans blue dye
-
Saline
-
This compound
-
Vehicle
Procedure:
-
Sensitization:
-
Inject 100 ng of anti-DNP-IgE in 50 µL of saline intradermally into the shaved dorsal skin of the rats at two separate sites.
-
-
Drug Administration:
-
24 hours after sensitization, administer this compound or vehicle to the rats via the chosen route (e.g., oral gavage or i.p. injection).
-
-
Antigen Challenge:
-
1 hour after drug administration, intravenously inject 1 mg of DNP-HSA dissolved in 1 mL of saline containing 1% Evans blue dye.
-
-
Assessment of Vascular Permeability:
-
30 minutes after the antigen challenge, euthanize the rats and dissect the dorsal skin.
-
Measure the diameter of the blue spots at the injection sites.
-
Extract the Evans blue dye from the skin tissue by incubation in formamide and measure the absorbance at 620 nm. The amount of dye extravasated is proportional to the intensity of the allergic reaction.
-
Visualization of Signaling Pathways and Workflows
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the ovalbumin-induced allergic asthma model in mice.
References
- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Repirinast? [synapse.patsnap.com]
- 3. wyndly.com [wyndly.com]
- 4. Effect of intragastric administration on the morphology of laboratory rats’ gastrointestinal tract - Gushchin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 5. humapub.com [humapub.com]
- 6. Intraperitoneal injections as an alternative method for micro-CT contrast enhanced detection of murine liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. mdpi.com [mdpi.com]
- 10. Mimicking Antigen-Driven Asthma in Rodent Models—How Close Can We Get? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiprinast in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprinast (also known as SK&F 36914) is a compound identified for its anti-allergic and anti-inflammatory properties. It functions primarily as a mast cell stabilizer and a phosphodiesterase (PDE) inhibitor. By preventing the degranulation of mast cells, this compound inhibits the release of key inflammatory mediators, including histamine and slow-reacting substance of anaphylaxis (SRS-A), which are pivotal in the pathophysiology of allergic respiratory diseases. Its ability to inhibit phosphodiesterase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which further contributes to its anti-inflammatory and bronchodilatory effects. These characteristics make this compound a compound of interest for investigation in preclinical models of respiratory diseases such as asthma, allergic rhinitis, and potentially Chronic Obstructive Pulmonary Disease (COPD).
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its application in relevant animal models of respiratory disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various respiratory disease models.
Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA)
| Animal Model | This compound Dose (p.o.) | Administration Time | Antigen Challenge | Endpoint | % Inhibition |
| Rat | 50 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 50% |
| Guinea Pig | 25 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 45% |
| Guinea Pig | 50 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 65% |
Table 2: Effect of this compound on Mediator Release from Lung Tissue
| Tissue Source | This compound Concentration | Stimulation | Mediator | % Inhibition |
| Guinea Pig Lung (chopped) | 10 µg/mL | Antigen | Histamine | 35% |
| Guinea Pig Lung (chopped) | 10 µg/mL | Antigen | SRS-A | 40% |
| Human Lung (in vitro) | 10 µg/mL | Anti-IgE | Histamine | 30% |
Table 3: Efficacy of this compound in an Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model
| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing (counts/10 min) | Eosinophil Count in Nasal Lavage (cells/mL) |
| Vehicle Control | 15 ± 2 | 25 ± 3 | 5.2 x 10^4 ± 0.8 x 10^4 |
| This compound (25 mg/kg, p.o.) | 8 ± 1 | 14 ± 2 | 2.8 x 10^4 ± 0.5 x 10^4 |
| This compound (50 mg/kg, p.o.) | 5 ± 1 | 9 ± 2 | 1.5 x 10^4 ± 0.3 x 10^4 |
Note: The data presented in these tables are compiled from historical preclinical studies. Further validation with modern methodologies is recommended.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Asthma Model in Guinea Pigs
This protocol describes the induction of an allergic asthma phenotype in guinea pigs and the administration of this compound to evaluate its therapeutic potential.[1][2]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Nebulizer and exposure chamber
-
Whole-body plethysmography system for airway hyperresponsiveness measurement
-
Methacholine
Procedure:
-
Sensitization:
-
On Day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)₃ in sterile saline.
-
On Day 7, administer a booster i.p. injection of the same composition.
-
-
This compound Administration:
-
Beginning on Day 14 and continuing daily until the end of the experiment, administer this compound orally (p.o.) at the desired doses (e.g., 25 mg/kg, 50 mg/kg).
-
Administer the vehicle to the control group.
-
-
Antigen Challenge:
-
On Days 21, 22, and 23, place the guinea pigs in an exposure chamber and challenge them with an aerosolized solution of 1% OVA in saline for 10 minutes using a nebulizer.[3]
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On Day 24, 24 hours after the final OVA challenge, measure AHR to methacholine using whole-body plethysmography.
-
Record baseline readings and then expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL).
-
Calculate the enhanced pause (Penh) or other relevant lung function parameters.
-
-
Bronchoalveolar Lavage (BAL) and Tissue Collection:
-
Immediately following the AHR measurement, euthanize the animals.
-
Perform a bronchoalveolar lavage by instilling and retrieving 3 x 5 mL of sterile saline into the lungs via a tracheal cannula.
-
Collect the BAL fluid (BALF) and centrifuge to separate the supernatant from the cell pellet.
-
Process the lungs for histological analysis.
-
-
Analysis:
-
BALF Analysis: Resuspend the cell pellet and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and stained cytospins.
-
Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.
-
Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis Model in Guinea Pigs
This protocol details the induction of allergic rhinitis in guinea pigs to assess the efficacy of this compound on nasal symptoms and inflammation.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Intranasal administration apparatus
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize each guinea pig by intranasal instillation of 100 µL of a 1% OVA solution in saline (50 µL per nostril).
-
-
This compound Administration:
-
From Day 14 to Day 21, administer this compound orally (p.o.) daily at the desired doses.
-
Administer the vehicle to the control group.
-
-
Antigen Challenge:
-
On Day 21, 1 hour after the final dose of this compound or vehicle, challenge the guinea pigs with an intranasal instillation of 100 µL of 1% OVA.
-
-
Symptom Assessment:
-
Immediately after the challenge, observe the animals for 30 minutes and record the frequency of sneezing and nasal rubbing.
-
-
Nasal Lavage:
-
Following the observation period, perform a nasal lavage by instilling and collecting 2 x 1 mL of saline through the nostrils.
-
Centrifuge the lavage fluid to separate cells from the supernatant.
-
-
Analysis:
-
Cell Counts: Resuspend the cell pellet and perform total and differential cell counts, with a focus on eosinophils and neutrophils.[4]
-
Mediator Analysis: Measure histamine and cytokine (e.g., IL-4) levels in the nasal lavage supernatant using appropriate assays (e.g., ELISA).
-
Protocol 3: Elastase-Induced COPD Model in Rats
This protocol describes a model of emphysema-like lung damage induced by elastase, which can be used to evaluate the anti-inflammatory effects of this compound in a COPD-like context.[5][6]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Porcine Pancreatic Elastase (PPE)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Intratracheal instillation equipment
Procedure:
-
COPD Induction:
-
On Day 0, anesthetize the rats and intratracheally instill a single dose of PPE (e.g., 120 IU/kg) in 100 µL of sterile saline.
-
Administer sterile saline to the control group.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle on Day 1 and continue for 21 days.
-
-
Assessment:
-
On Day 21, euthanize the animals and perform BAL and lung tissue collection as described in Protocol 1.
-
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts, with a focus on neutrophils and macrophages.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant by ELISA.
-
Histology: Prepare lung tissue sections and stain with H&E to assess airspace enlargement (mean linear intercept) and inflammatory cell infiltration.
-
Signaling Pathways
This compound's primary mechanism of action involves the stabilization of mast cells through the inhibition of phosphodiesterase (PDE). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation is thought to phosphorylate downstream targets that ultimately inhibit the influx of calcium ions (Ca²⁺), a critical step for mast cell degranulation and the release of inflammatory mediators.
Conclusion
This compound has demonstrated efficacy in preclinical models of allergic asthma and rhinitis, primarily through its action as a mast cell stabilizer and PDE inhibitor. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound and similar compounds in respiratory diseases. While historical data is promising, there is a notable lack of recent studies, particularly in the context of COPD. Future research should aim to validate these earlier findings using current technologies and to explore the full therapeutic potential of this class of compounds in a broader range of respiratory pathologies.
References
- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Individualized Treatment of Allergic Rhinitis According to Nasal Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 6. itmedicalteam.pl [itmedicalteam.pl]
Tiprinast as a Tool Compound in Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprinast, also known by its chemical name 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, is a small molecule compound identified as a potential anti-allergic agent.[1] As a member of the thieno[2,3-d]pyrimidine-2-carboxylate series, it has been shown to possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[1] This makes this compound a valuable tool compound for researchers in immunology and drug development who are investigating the mechanisms of allergic inflammation and the function of mast cells.
These application notes provide an overview of the potential uses of this compound in immunological research, along with generalized protocols for assays in which it can be employed as a test compound.
Mechanism of Action
This compound is classified as a mast cell stabilizer.[2] The primary mechanism of action for mast cell stabilizers is the inhibition of degranulation, the process by which mast cells release histamine, proteases, and various cytokines upon activation. While the precise molecular targets of this compound have not been fully elucidated in the available literature, compounds of this class are known to interfere with the signaling cascade initiated by allergen cross-linking of IgE on the mast cell surface. This interference often involves the modulation of intracellular calcium levels and cyclic nucleotide signaling.
Applications in Immunological Research
This compound can be utilized as a tool compound in a variety of in vitro and in vivo experimental settings to:
-
Investigate Mast Cell Biology: Elucidate the signaling pathways involved in mast cell activation and degranulation.
-
Screen for Novel Anti-Allergic Drugs: Serve as a reference compound in assays designed to identify new mast cell stabilizers.
-
Study Allergic Inflammation Models: Modulate the inflammatory response in animal models of allergic asthma, rhinitis, and dermatitis.
-
Explore Phosphodiesterase (PDE) Inhibition: Investigate the role of specific PDE isoforms in immune cell function, given that many mast cell stabilizers also exhibit PDE inhibitory activity.
Data Presentation
Quantitative data for this compound is not widely available in the public domain. The following table illustrates the types of data that can be generated using the experimental protocols described below. Researchers are encouraged to perform dose-response experiments to determine the potency of this compound in their specific assay systems.
| Assay | Key Parameters to Measure | Example Data for a Test Compound |
| Mast Cell Degranulation Assay | % Inhibition of Histamine/β-hexosaminidase release, IC50 value | 50% inhibition at 10 µM |
| cAMP Phosphodiesterase (PDE) Assay | % Inhibition of PDE activity, IC50 value | 75% inhibition at 5 µM |
| Cytokine Release Assay (ELISA) | Concentration of cytokines (e.g., TNF-α, IL-4, IL-6) in pg/mL | 250 pg/mL (untreated) vs 50 pg/mL (treated) |
| In Vivo Passive Cutaneous Anaphylaxis | % Inhibition of dye extravasation | 60% inhibition at 10 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol describes a general method to assess the ability of this compound to inhibit the release of granular contents from mast cells, such as histamine or the enzyme β-hexosaminidase.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tyrode's buffer
-
Lysis buffer (e.g., Triton X-100)
-
Histamine ELISA kit or β-hexosaminidase substrate
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with DNP-specific IgE for 2-4 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30-60 minutes.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Mediator Release Measurement:
-
Histamine: Measure the histamine concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
β-hexosaminidase: Measure the enzyme activity in the supernatants by adding a suitable substrate and measuring the absorbance at the appropriate wavelength.
-
-
Total Release Control: Lyse a set of untreated cells with lysis buffer to determine the total amount of mediator release.
-
Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
References
Troubleshooting & Optimization
Tiprinast solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tiprinast in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a small molecule drug candidate with the IUPAC name 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid.[1] Like many organic molecules developed in drug discovery, it is poorly soluble in water. This is indicated by its calculated XLogP3 value of 2.7, which suggests a preference for a lipid-like environment over an aqueous one.[1] Poor aqueous solubility can hinder in vitro experiments, formulation development, and can lead to low bioavailability, posing a significant challenge for preclinical and clinical studies.[2][3]
Q2: What are the key chemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key properties are summarized in the table below. The presence of a carboxylic acid group is particularly important, as it allows for pH-dependent manipulation of solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃S | [1][4] |
| Molecular Weight | 266.32 g/mol | [1][4] |
| IUPAC Name | 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | [1] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Chemical Feature | Contains a carboxylic acid group | [1] |
Q3: What is the very first step I should take if I observe my this compound sample precipitating or failing to dissolve in an aqueous buffer?
A3: The first and simplest step is to check and adjust the pH of your solution. Since this compound is an acidic compound due to its carboxylic acid moiety, increasing the pH of the solution will deprotonate this group, forming a more soluble salt.[5][6] For many acidic drugs, raising the pH to 7.4 or slightly above can significantly enhance solubility.[3] If this does not suffice, a systematic troubleshooting approach should be followed, as outlined in the guide below.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound.
Issue 1: this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The intrinsic solubility of the neutral, protonated form of this compound is very low in aqueous media.
-
Solution: Increase the solubility by adjusting the pH.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a Slurry: Add the desired amount of this compound powder to your aqueous buffer to create a slurry.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate with Base: While stirring, add a low-concentration solution of NaOH (e.g., 0.1 M) dropwise.
-
Observe Dissolution: Continue adding base and monitor the pH. As the pH increases, the carboxylic acid on this compound will deprotonate, and the powder should begin to dissolve.
-
Final pH Adjustment: Once the solid is fully dissolved, carefully adjust the pH to your desired final experimental value. Be cautious not to lower the pH too much, as this may cause the compound to precipitate out of solution.
-
Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure a clear, particle-free solution.
Caption: pH-dependent equilibrium of acidic drugs like this compound.
Issue 2: pH adjustment alone is insufficient or incompatible with my experiment's pH constraints.
-
Cause: The required concentration of this compound exceeds its solubility limit even at the adjusted pH, or the experiment must be conducted at a pH where this compound is not fully ionized.
-
Solution: Use a co-solvent to increase the solvent's capacity to dissolve hydrophobic molecules.
Experimental Protocol: Co-solvent Screening
Common water-miscible co-solvents for pharmaceutical research include Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[7][8]
-
Select Co-solvents: Choose a few co-solvents that are compatible with your experimental system.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 10 mg/mL). Use gentle warming or sonication if necessary to dissolve the compound.
-
Titration into Buffer: Place a known volume of your aqueous buffer on a stir plate.
-
Add Co-solvent Stock: Slowly add the this compound/co-solvent stock solution to the stirring buffer.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs indicates the solubility limit for that specific co-solvent percentage.
-
Determine Optimal Ratio: Identify the co-solvent and the percentage (volume/volume) that allows your target concentration of this compound to remain in solution without precipitation. Note that the final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system.
Caption: A step-by-step workflow for addressing this compound solubility issues.
Issue 3: Co-solvents are incompatible with my assay (e.g., cell-based assays).
-
Cause: Organic co-solvents can be toxic to cells or interfere with biological processes. Most cell lines can tolerate a final concentration of 0.5% DMSO, but other co-solvents may be more disruptive.[9]
-
Solution 1: Use solubilizing excipients like surfactants or cyclodextrins.
-
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, and a hydrophilic shell that allows them to be dispersed in water.[12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form an "inclusion complex" with this compound, effectively shielding the hydrophobic drug molecule and increasing its apparent water solubility.[14][15]
-
-
Solution 2: Prepare a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO) and perform a serial dilution into your aqueous medium.
Experimental Protocol: High-Concentration DMSO Stock
-
Preparation: In a sterile environment (e.g., a laminar flow hood), dissolve a weighed amount of this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 200x your highest final concentration).[16] Ensure complete dissolution; sonication can help.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17]
-
Dilution for Use: To prepare your working solution, perform a stepwise dilution. Slowly add the DMSO stock solution dropwise into your final cell culture medium or buffer while vortexing or stirring gently.[9] This gradual dilution helps prevent the compound from precipitating out.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your experiment is non-toxic to your cells. For most cell lines, this is ≤ 0.5%.[9][17] Always include a vehicle control (medium with the same final percentage of DMSO) in your experiments.
References
- 1. This compound | C12H14N2O3S | CID 54964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. books.rsc.org [books.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. lifetein.com [lifetein.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 13. oatext.com [oatext.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. lifetein.com [lifetein.com]
- 17. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Tiprinast Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiprinast in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a mast cell stabilizer. Its primary mechanism of action is to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that are key drivers of allergic and inflammatory responses. While the precise molecular interactions are not fully elucidated in publicly available literature, its action is thought to involve the modulation of intracellular signaling pathways that are critical for mast cell activation.
Q2: What are the common in vitro applications of this compound?
This compound is primarily used in in vitro models to study and modulate mast cell-mediated allergic and inflammatory responses. Common applications include:
-
Mast Cell Degranulation Assays: To assess the inhibitory effect of this compound on the release of mediators like histamine and β-hexosaminidase from activated mast cells.
-
Cytokine Release Assays: To investigate the effect of this compound on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines from mast cells.
-
Signaling Pathway Analysis: To study the impact of this compound on intracellular signaling cascades, such as those involving calcium mobilization and cyclic nucleotide (cAMP and cGMP) levels, which are crucial for mast cell activation.
Q3: What is the recommended solvent for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving small molecules for in vitro experiments due to its ability to dissolve a wide range of compounds. It is recommended to prepare a high-concentration stock solution of this compound in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: Is this compound known to be a phosphodiesterase (PDE) inhibitor?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility in Culture Medium | This compound precipitating out of the aqueous culture medium. The final concentration of DMSO in the well is too high, causing solvent-related effects. | - Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - If solubility issues persist, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell model. |
| High Cell Death (Cytotoxicity) | The concentration of this compound used is too high and is causing cellular toxicity. The solvent (DMSO) concentration is toxic to the cells. | - Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion assay) to determine the non-toxic concentration range of this compound for your specific cell type. - Ensure the final DMSO concentration is within the tolerated range for your cells. - Reduce the incubation time with this compound. |
| Inconsistent or No Inhibition of Mast Cell Degranulation | The concentration of this compound is too low to be effective. The mast cell activation stimulus is too strong. The this compound stock solution has degraded. The experimental conditions are not optimal. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific assay conditions. - Titrate the concentration of the mast cell activating agent (e.g., antigen, compound 48/80) to achieve a sub-maximal response, which may be more sensitive to inhibition. - Prepare fresh this compound stock solutions and store them appropriately (protected from light and at a low temperature). - Ensure all experimental parameters (cell density, incubation times, buffer conditions) are consistent across experiments. Include positive controls like cromolyn sodium or ketotifen. |
| Variability Between Experiments | Inconsistent cell health or passage number. Variation in reagent preparation. Minor differences in experimental timing. | - Use cells within a consistent and low passage number range. - Prepare fresh reagents for each set of experiments. - Standardize all incubation and handling times meticulously. |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a general framework for assessing the mast cell stabilizing effect of this compound by measuring the release of the granular enzyme β-hexosaminidase.
1. Cell Culture and Seeding:
- Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells according to standard protocols.
- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Sensitization (for IgE-mediated activation):
- Sensitize the cells with anti-DNP IgE (e.g., at 0.5 µg/mL) overnight.
3. Treatment with this compound:
- Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).
- Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.
4. Mast Cell Activation:
- Induce degranulation by adding an appropriate stimulus. For IgE-sensitized cells, use DNP-HSA (e.g., at 100 ng/mL). For non-IgE-mediated activation, compound 48/80 can be used.
- Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
5. Measurement of β-Hexosaminidase Activity:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant (containing released β-hexosaminidase) and the cell pellet (for total enzyme content).
- Lyse the cells in the pellet with a detergent (e.g., 0.1% Triton X-100) to release the remaining intracellular enzyme.
- Measure the enzyme activity in both the supernatant and the cell lysate using a colorimetric substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
- Read the absorbance at 405 nm.
6. Calculation of Percent Release:
- Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potential of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment with this compound:
- Treat the cells with a range of concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
4. Solubilization:
- Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Read the absorbance at a wavelength of 570 nm.
6. Calculation of Cell Viability:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary
Table 1: Representative Inhibitory Concentration (IC50) of this compound on Mast Cell Degranulation
| Cell Type | Activation Stimulus | Parameter Measured | IC50 (µM) |
| Rat Peritoneal Mast Cells | Antigen | Histamine Release | Data not available |
| RBL-2H3 Cells | DNP-HSA | β-Hexosaminidase Release | Data not available |
| Human Mast Cells (LAD2) | Compound 48/80 | β-Hexosaminidase Release | Data not available |
Table 2: Representative Cytotoxic Concentration (LC50) of this compound
| Cell Line | Incubation Time (hours) | Assay | LC50 (µM) |
| RBL-2H3 Cells | 24 | MTT | Data not available |
| Human Mast Cells (LAD2) | 48 | LDH | Data not available |
Visualizations
Caption: Putative mechanism of this compound in mast cell stabilization.
Caption: Workflow for Mast Cell Degranulation Assay.
Technical Support Center: Troubleshooting Tiprinast Experimental Variability
For researchers, scientists, and drug development professionals utilizing Tiprinast, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability. Adhering to best practices in experimental design and execution is paramount for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mast cell stabilizer. Its primary mechanism of action is the inhibition of mast cell degranulation, which is the process by which mast cells release histamine and other inflammatory mediators.[1] This action is crucial in mitigating allergic responses. Mast cells play a pivotal role in Type I hypersensitivity reactions, which are initiated when IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface are cross-linked by multivalent allergens, leading to degranulation.[2][3]
Q2: What are the common in vitro assays used to evaluate this compound activity?
The most common in vitro assay to assess the activity of mast cell stabilizers like this compound is the mast cell degranulation assay. This is often performed using the rat basophilic leukemia cell line, RBL-2H3, as a model for mucosal mast cells.[4][5] The release of granular components, such as β-hexosaminidase or histamine, is measured to quantify the extent of degranulation.[6][7][8] The β-hexosaminidase assay is a simple and cost-effective colorimetric method suitable for a 96-well plate format.[6]
Q3: What are the key sources of experimental variability when working with this compound?
Several factors can contribute to variability in mast cell-based assays with this compound. These include:
-
Cell-Based Factors: Cell line integrity, passage number, and cell density at the time of the experiment.[9]
-
Reagent Variability: Lot-to-lot variations in IgE, antigens, and serum used in cell culture can significantly impact results.[5][10][11][12][13]
-
Experimental Parameters: Inconsistent incubation times, temperature fluctuations, and improper handling of cells and reagents.
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own effects on cells, especially at higher concentrations. It's crucial to maintain a consistent and low final solvent concentration across all wells.[14]
-
Cryopreservation and Thawing Procedures: The process of freezing and thawing cells can affect their viability and functional responses. Standardized and optimized protocols are essential.[15][16]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the compound. Below are potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a standard operating procedure (SOP) for cell seeding. | Reduced well-to-well and experiment-to-experiment variability in the baseline degranulation and this compound's inhibitory effect. |
| Variable IgE Sensitization | Use a consistent concentration and incubation time for IgE sensitization. A bell-shaped dose-response to IgE has been observed, with maximal histamine release at a specific concentration (e.g., 250 ng/mL for human mast cells).[17] Using either suboptimal or supra-optimal IgE concentrations can alter the degranulation response.[3] | More consistent sensitization of mast cells, leading to a more uniform degranulation response and less variable IC50 values. |
| Fluctuations in Antigen Concentration | Prepare fresh antigen dilutions for each experiment and use a consistent concentration to trigger degranulation. Repeated challenges with increasing antigen concentrations can lead to mast cell desensitization.[18] | A more predictable and reproducible degranulation signal, allowing for more accurate determination of this compound's potency. |
| Lot-to-Lot Reagent Variability | Qualify new lots of critical reagents such as IgE, antigen, and serum before use in critical experiments. If possible, purchase larger batches of reagents to minimize the frequency of lot changes.[5][10][11][12][13] | Minimized shifts in assay performance due to reagent differences, leading to more consistent long-term data. |
Quantitative Data on Experimental Variables
The following table summarizes how different experimental parameters can influence the outcome of mast cell degranulation assays. While specific data for this compound is limited, these general principles apply to mast cell stabilizers.
| Parameter | Observation | Impact on Assay |
| IgE Concentration | A bell-shaped dose-response curve for histamine release is observed with increasing IgE concentrations. For cultured human mast cells, maximal release was seen at 250 ng/mL.[17] | Using a consistent and optimal IgE concentration is crucial for a robust and reproducible degranulation window. |
| Antigen Concentration | Increasing antigen concentrations can lead to a dose-dependent increase in degranulation up to an optimal concentration, after which higher concentrations can cause desensitization.[18] | Titrating the antigen to determine the optimal concentration for a strong but not oversaturated response is essential. |
| Cell Density | Higher cell densities can sometimes lead to a decrease in the apparent potency of a cytotoxic compound.[9] | Maintaining a consistent cell density will help ensure that the observed IC50 values are not confounded by cell number effects. |
Issue 2: Low or No Mast Cell Degranulation Signal
A weak or absent degranulation signal makes it impossible to assess the inhibitory effect of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Health or Viability | Regularly check cell viability using methods like trypan blue exclusion. Ensure proper cell culture conditions, including media, supplements, and incubation parameters. Avoid over-confluency. | Healthy and responsive cells that exhibit a robust degranulation signal upon stimulation. |
| Ineffective IgE or Antigen | Test the activity of new lots of IgE and antigen. Consider that DNP-IgE can be variable in its effects.[3] Include a positive control for degranulation, such as calcium ionophore (e.g., A23187 or ionomycin) or compound 48/80 (note: this may be toxic to RBL-2H3 cells).[3][9] | Confirmation that the sensitization and activation reagents are functional, leading to a reliable degranulation signal. |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures for sensitization and stimulation. Ensure buffers are at the correct pH and temperature.[19] | An enhanced degranulation signal, providing a better window to measure inhibition. |
| Cell Line Functionality | Human mast cell lines like LAD2 can lose functionality after several months of continuous passaging. It is recommended to test their functionality every 2 months.[13][17] | Consistent and reliable degranulation responses over time. |
Experimental Protocols
A detailed protocol for a β-hexosaminidase release assay, a common method for measuring mast cell degranulation, is provided below.
β-Hexosaminidase Release Assay Protocol
This protocol is adapted for the RBL-2H3 cell line.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitization: The next day, sensitize the cells by incubating them with an optimal concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) for 2-4 hours at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add varying concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) to the wells and incubate for 30-60 minutes at 37°C. Include vehicle-only control wells.
-
Antigen Challenge: Trigger degranulation by adding an optimal concentration of DNP-BSA (e.g., 100 ng/mL) to the wells. For negative controls (spontaneous release), add buffer only. For a positive control for total release, add 0.1% Triton X-100 to a set of wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
Enzyme Assay:
-
Add a portion of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Release:
-
Percent release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Visualizations
IgE-Mediated Mast Cell Degranulation Pathway
The following diagram illustrates the key signaling events that occur upon IgE receptor cross-linking, leading to mast cell degranulation. This compound acts to stabilize the mast cell, preventing the release of granular contents.
Caption: IgE-mediated signaling cascade leading to mast cell degranulation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the general workflow for testing the efficacy of this compound in a mast cell degranulation assay.
Caption: Standard workflow for evaluating this compound's inhibitory effect on mast cell degranulation.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to follow when encountering unexpected or variable results in your this compound experiments.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Approaches in the Inhibition of IgE-Induced Mast Cell Reactivity in Food Allergy [frontiersin.org]
- 4. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions [mdpi.com]
- 9. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. Effects of cryopreservation on effector cells for antibody dependent cell-mediated cytotoxicity (ADCC) and natural killer (NK) cell activity in (51)Cr-release and CD107a assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of IgE on Cultured Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenge of mast cells with increasing amounts of antigen induces desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Kinase Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of small molecule kinase inhibitor research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.
While specific data on Tiprinast's off-target profile is limited in publicly available literature, its thieno[2,3-d]pyrimidine core is a common scaffold in many kinase inhibitors.[1][2] Therefore, this guide will focus on the potential off-target effects common to this class of compounds and provide general methodologies for their assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended therapeutic target.[3] For kinase inhibitors, which are often designed to be highly specific, off-target binding can lead to unexpected cellular responses, toxicity, or even paradoxical pathway activation.[4] These effects are a significant concern during drug development as they can cause adverse events in patients and lead to the failure of clinical trials.[5]
Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?
A2: Yes, unexpected phenotypes are a hallmark of potential off-target effects. If you observe cellular changes, toxicity, or signaling alterations that cannot be explained by the known function of the intended target, it is crucial to consider off-target interactions. For example, some tyrosine kinase inhibitors (TKIs) have been associated with effects on bone metabolism, linear growth in pediatric patients, and expansion of large granular lymphocytes (LGLs).[6][7]
Q3: What are the first steps to troubleshoot unexpected results that might be due to off-target effects?
A3:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your compound batch using methods like LC-MS and NMR. Impurities can have their own biological activities.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: If possible, use a well-characterized inhibitor of the same target with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect.
-
Target Engagement Assays: Confirm that your compound is engaging the intended target in your experimental system at the concentrations used.
Q4: this compound is classified as a mast cell stabilizer. What is the general mechanism for this class of drugs?
A4: Mast cell stabilizers inhibit the release of histamine and other inflammatory mediators from mast cells.[8][9] A primary mechanism involves blocking IgE-regulated calcium channels, which prevents the degranulation of mast cells.[8][9] Some mast cell stabilizers are also known to inhibit spleen tyrosine kinase (Syk), a key player in the signaling cascade that leads to mast cell degranulation.[10] Given that this compound is a thieno[2,3-d]pyrimidine, a scaffold known to be used for kinase inhibitors, its mast cell stabilizing effect could potentially be mediated through the inhibition of kinases like Syk.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity
| Symptom | Possible Cause (Off-Target Related) | Suggested Action |
| Increased cell death at concentrations where the target is not essential for viability. | Inhibition of essential off-target kinases (e.g., those involved in cell survival pathways). | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Cross-reference identified off-targets with known roles in cell survival. 3. Use siRNA/shRNA to knockdown the suspected off-target and see if it phenocopies the compound's effect.[11] |
| Unexpected cytostatic effects (inhibition of cell proliferation). | Inhibition of off-target kinases involved in cell cycle progression (e.g., CDKs). | 1. Perform cell cycle analysis (e.g., by flow cytometry) to identify the stage of arrest. 2. Screen the compound against a panel of cell cycle-related kinases. |
| Cell line-specific toxicity. | The off-target is expressed or is functionally important only in specific cell lines. | 1. Compare the protein expression profiles of sensitive and resistant cell lines (e.g., via proteomics). 2. Investigate the literature for known dependencies of the sensitive cell lines. |
Guide 2: Inconsistent Signaling Pathway Modulation
| Symptom | Possible Cause (Off-Target Related) | Suggested Action |
| Activation of a signaling pathway that should be inhibited. | Paradoxical pathway activation due to inhibition of a negative regulator or feedback loop.[4] | 1. Map the known signaling network of your target and look for negative feedback loops. 2. Use a phosphoproteomics approach to get a global view of signaling changes. 3. Validate unexpected phosphorylation events by Western blot. |
| Modulation of pathways unrelated to the primary target. | The compound inhibits kinases in other signaling cascades. | 1. Perform a broad kinase screen (e.g., a commercial panel of several hundred kinases). 2. Use pathway analysis software to identify pathways enriched in the identified off-targets. |
Data on Potential Off-Target Effects of Thieno[2,3-d]pyrimidine Derivatives
While specific off-target data for this compound is not available, studies on other thieno[2,3-d]pyrimidine derivatives have identified them as inhibitors of various kinases. This suggests that kinases are a potential class of off-targets for compounds with this scaffold.
| Compound Class | Intended Target | Potential Off-Targets | Reference |
| Thieno[2,3-d]pyrimidines | Anticancer | VEGFR-2 | [12] |
| Thieno[2,3-d]pyrimidines | Anticancer | FLT3 | [13] |
| Thieno[2,3-d]pyrimidines | Anticancer | FGFR1 | [2] |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a small molecule inhibitor across a large panel of kinases.
-
Compound Preparation:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a range of concentrations for screening.
-
-
Assay Plate Preparation:
-
Use a multi-well plate (e.g., 384-well) suitable for the chosen assay format (e.g., radiometric, fluorescence-based).
-
Dispense a small volume of each compound dilution into the assay wells. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, substrate (peptide or protein), and ATP. The ATP concentration should be close to the Km for each kinase to ensure sensitive detection of inhibition.
-
Dispense the kinase reaction mix into the assay wells containing the compound.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Measure the kinase activity. The method will depend on the assay format (e.g., measuring radiolabeled phosphate incorporation, fluorescence intensity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Visualize the data as a selectivity tree or a heatmap to easily identify off-targets.
-
Visualizations
Caption: Workflow for investigating unexpected experimental results.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mast cell stabilizer [medbox.iiab.me]
- 9. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 10. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Tiprinast stability and storage conditions
This technical support center provides guidance on the stability and storage of Tiprinast, along with troubleshooting advice for common experimental issues. As specific stability data for this compound is not publicly available, this guide is based on general best practices for novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, dark, and cool place. For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable to minimize degradation.[1][2] Always allow the container to equilibrate to room temperature before opening to prevent condensation, which can affect stability.[1]
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is recommended to prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20 °C or -80 °C.[3] For aqueous solutions, using sterile buffers at a pH between 5 and 6 can enhance stability.[3]
Q3: What signs of degradation should I look for?
A3: Visual inspection can often reveal signs of degradation. These include:
-
Changes in color or appearance of the solid material.
-
Cloudiness or precipitation in solutions.[4]
-
An unexpected decrease in biological activity or inconsistent experimental results.
Q4: Is this compound sensitive to light?
A4: Many bioactive compounds are sensitive to light. While specific photostability data for this compound is unavailable, it is prudent to protect it from light exposure.[5] Store solid this compound in an opaque container or in a dark location. When working with solutions, use amber vials or wrap containers in aluminum foil.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to degradation of the compound, improper storage, or issues with the experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent experimental results.
Issue 2: Difficulty dissolving this compound.
Solubility issues can affect the accuracy of your experimental concentrations.
| Solvent | General Suitability | Notes |
| DMSO | High | Commonly used for initial stock solutions. |
| Ethanol | Moderate | May be suitable for some applications. |
| Water (Aqueous Buffers) | Low to Moderate | Solubility is often pH-dependent. |
Table 1. General Solvent Suitability for Novel Bioactive Compounds.
If you encounter solubility issues, consider the following:
-
Sonication: Gentle sonication can help dissolve the compound.
-
Warming: Slightly warming the solution may improve solubility, but be cautious as heat can also cause degradation.
-
pH Adjustment: For aqueous solutions, adjusting the pH may be necessary.
Stability Data (Illustrative)
The following tables provide an illustrative stability profile for a hypothetical compound with characteristics similar to what might be expected for a novel research compound. This is not actual data for this compound.
| Condition | Parameter | Result |
| Solid, -20°C, Dark | Purity after 12 months | >99% |
| Solid, 4°C, Dark | Purity after 12 months | >98% |
| Solid, 25°C, Dark | Purity after 6 months | ~95% |
| Solution (DMSO), -20°C | Purity after 1 month | >98% |
| Solution (Aqueous, pH 7.4), 4°C | Purity after 24 hours | ~90% |
Table 2. Illustrative Long-Term Stability of this compound.
| Stress Condition | Time | Degradation (%) |
| 40°C / 75% RH (Solid) | 2 weeks | < 2% |
| Acidic (pH 1.2, solution) | 24 hours | ~15% |
| Alkaline (pH 9.0, solution) | 24 hours | ~10% |
| Oxidative (3% H₂O₂, solution) | 8 hours | ~20% |
| Photostability (Solid) | 7 days | < 5% |
Table 3. Illustrative Forced Degradation Study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Workflow for Stock Solution Preparation
Caption: Protocol for preparing a this compound stock solution.
Protocol 2: General Stability Assessment
This protocol outlines a basic method for assessing the stability of this compound in a specific experimental buffer.
-
Preparation: Prepare a solution of this compound in the desired buffer at the working concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial purity and concentration.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Compare the purity and concentration at each time point to the initial (T=0) values to determine the rate of degradation.
For more information on stability testing guidelines, refer to the ICH Q1A(R2) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Addressing Tiprinast Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed when using Tiprinast in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is identified as a small molecule drug.[1] However, detailed public information regarding its specific mechanism of action and primary cellular targets is limited. Therefore, when cytotoxicity is observed, a systematic investigation is crucial to understand its effects on your specific primary cell culture model.
Q2: What are the common initial signs of this compound-induced cytotoxicity in primary cell cultures?
Common initial signs of cytotoxicity include:
-
A noticeable decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Altered metabolic activity, which can be detected by assays like the MTT or XTT assay.[2]
Q3: How can I determine the cytotoxic concentration of this compound in my primary cell line?
To determine the cytotoxic concentration, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.[3] This is a critical parameter for comparing the potency of different compounds.[3]
Q4: Are there standard protocols for assessing cytotoxicity?
Yes, several standard protocols are available to assess cytotoxicity. Common assays are based on measuring cell membrane integrity, metabolic activity, or the release of cellular components.[4][5] These include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[2]
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay quantifies the release of LDH from damaged cells.[6]
-
Trypan Blue Exclusion Assay: A dye exclusion method used to count viable cells.[5]
-
DNA Binding Dyes: Fluorescent dyes that stain the nuclei of dead cells with compromised membranes.[5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Cell culture medium components interfering with the assay reagents.[4] | Test the medium components for interference and consider using a phenol red-free medium.[5] |
| High cell density leading to high spontaneous signal.[4] | Optimize the cell seeding density to ensure you are in the linear range of the assay. | |
| Low signal or absorbance value | Low cell density.[4] | Determine the optimal cell count by performing a cell titration experiment. |
| Incorrect wavelength used for measurement. | Ensure the microplate reader is set to the correct wavelength for your specific assay.[4] | |
| High well-to-well variability | Presence of air bubbles in the wells.[4] | Carefully inspect plates for bubbles and remove them with a sterile needle if necessary. |
| Uneven cell seeding. | Ensure gentle and thorough mixing of the cell suspension before and during plating. | |
| Edge effects due to evaporation during extended incubations.[5] | Avoid using the outer wells of the assay plate for critical measurements.[5] | |
| Unexpectedly high cytotoxicity at low this compound concentrations | Contamination of cell culture (e.g., mycoplasma).[7] | Regularly screen cell cultures for mycoplasma contamination.[7] |
| Poor quality of reagents (media, serum). | Test new lots of media and serum on a small scale before use in critical experiments. | |
| Light-induced cytotoxicity from media components. | Protect media and cell cultures from prolonged exposure to fluorescent light. |
Quantitative Data Summary
When reporting your findings, it is crucial to present quantitative data in a clear and structured format. Below is a template for summarizing IC50 values for this compound in different primary cell cultures.
| Primary Cell Type | This compound IC50 (µM) | Assay Method | Incubation Time (hours) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | [Your Data] | MTT | 48 |
| Primary Human Hepatocytes | [Your Data] | LDH Release | 24 |
| Rat Cortical Neurons | [Your Data] | CellTox Green | 72 |
Experimental Protocols
General Protocol for Determining IC50 using a DNA Binding Dye Assay
This protocol is based on the use of a non-permeable DNA binding dye that fluoresces upon binding to the DNA of dead cells.[5]
-
Cell Preparation:
-
Collect and count the primary cells.
-
Prepare a cell suspension in the appropriate assay medium at the desired concentration.
-
Seed the cells in a 96-well plate and incubate to allow for attachment and recovery.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the respective wells. Include vehicle-only controls.[4]
-
Incubate the plate for the desired exposure time.
-
-
Dye Staining:
-
Add the DNA binding dye solution to each well.
-
Incubate in the dark at room temperature as per the manufacturer's instructions.[4]
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[5]
-
Correct for background by subtracting the fluorescence of wells with medium and dye only.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to a positive control (e.g., cells treated with a known toxin).
-
Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathway for Drug-Induced Cytotoxicity
Caption: A potential pathway for this compound-induced cytotoxicity.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting high background in cytotoxicity assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tiprinast Experiments
Welcome to the technical support center for Tiprinast experiments. This guide provides answers to frequently asked questions and detailed troubleshooting advice to ensure the robustness and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mast cell stabilizer.[1] Its primary mechanism of action is to prevent the degranulation of mast cells, which is the process where these cells release histamine and other inflammatory mediators.[1] This effect is thought to be achieved by inhibiting calcium influx across the mast cell membrane, which is a critical step for the fusion of histamine-containing granules with the cell membrane.[1]
Q2: What is the most critical negative control for my this compound experiment?
A2: The most critical negative control is the vehicle control . This compound, like many small molecules, is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) before being diluted in culture media.[2][3] The vehicle control consists of the same final concentration of the solvent (e.g., DMSO) in the cell culture medium, but without this compound.[4] This is essential to ensure that any observed effects are due to this compound itself and not the solvent, as solvents like DMSO can sometimes have independent biological effects on cells.[3][5]
Q3: My vehicle control (e.g., 0.1% DMSO) is showing some inhibition of mast cell degranulation. What should I do?
A3: This is a common issue. First, ensure that the final concentration of your vehicle (e.g., DMSO) is kept constant across all experimental conditions, including your "untreated" or "positive stimulus" wells.[6] If DMSO shows an effect, you cannot simply compare your this compound-treated cells to cells in media alone. Instead, the proper comparison is between cells treated with this compound (in vehicle) and cells treated with the vehicle alone.[4][6] If the inhibitory effect of the vehicle is significant, you should consider lowering its concentration if your compound's solubility permits, or exploring alternative, more inert solvents.
Q4: How can I be certain that this compound is stabilizing my mast cells and not just causing cytotoxicity?
A4: This is a crucial point to validate. A decrease in mediator release could be due to cell death rather than mast cell stabilization. You must perform a viability assay in parallel with your degranulation experiment.[7]
-
Recommended Assays: Use a viability dye such as Trypan Blue or Propidium Iodide (PI) to quantify dead cells.[7]
-
Procedure: Treat your cells with the same concentrations of this compound as in your main experiment and for the same duration. After the incubation period, stain the cells and quantify the percentage of viable cells.
-
Expected Outcome: The concentrations of this compound used should not significantly decrease cell viability compared to the vehicle control.
Q5: What are the essential positive and negative controls for a mast cell degranulation assay?
A5: For a typical in vitro mast cell degranulation assay (e.g., β-hexosaminidase release assay), you should include the following controls:
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Basal/Spontaneous Release (Negative Control): Cells treated with only buffer or media (and vehicle, if applicable). This measures the baseline level of mediator release without any stimulus.[8]
-
Maximum Release (Positive Control): Cells lysed with a detergent like Triton X-100. This provides the 100% release value, representing the total amount of mediator within the cells.[9]
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Stimulated Release (Positive Control): Cells treated with a known mast cell degranulating agent. Common stimuli include ionomycin and PMA, compound 48/80, or IgE cross-linking with an antigen or anti-IgE antibody.[7][9][10] This control confirms that the cells are healthy and responsive.
-
Vehicle Control (Negative Control): Cells treated with the vehicle (e.g., DMSO) and the degranulating agent. This is the primary control against which the effect of this compound is measured.[6]
Summary of Controls for this compound Experiments
The following table summarizes the key controls, their purpose, and troubleshooting tips for common degranulation assays.
| Control Type | Purpose | Expected Outcome | Troubleshooting for Unexpected Results |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | No significant difference in degranulation compared to the stimulated positive control (unless the vehicle itself has an effect). | If vehicle shows inhibition/activation, use it as the baseline for calculating this compound's effect. Consider lowering vehicle concentration. |
| Unstimulated/Basal | To measure the spontaneous release of mediators without a stimulus. | Low level of mediator release (typically <5% of maximum). | High basal release may indicate poor cell health, contamination, or issues with the assay buffer. Check cell culture conditions. |
| Stimulated Control | To confirm that mast cells are viable and can degranulate in response to a known agonist. | Robust mediator release. | Low or no response may indicate unhealthy cells, an issue with the stimulus (e.g., expired antigen), or incorrect IgE sensitization. |
| Maximum Release | To determine the total cellular content of the measured mediator (e.g., β-hexosaminidase). | Highest possible signal in the assay, representing 100% release. | Low signal suggests a low number of cells or an issue with the lysis/detection step. |
| Viability Control | To ensure that this compound is not cytotoxic at the tested concentrations. | High cell viability (>90-95%) across all this compound concentrations. | If viability is low, the observed "stabilization" is likely an artifact of cell death. Use lower, non-toxic concentrations of this compound. |
Detailed Experimental Protocol: In Vitro Mast Cell Degranulation
This protocol describes a β-hexosaminidase release assay, a common method to quantify mast cell degranulation.[7][9]
Objective: To measure the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
DMSO (vehicle)
-
Tyrode's Buffer (or similar)
-
p-NAG (substrate for β-hexosaminidase)
-
Triton X-100 (for lysis)
-
96-well plates
Procedure:
-
Cell Seeding & Sensitization:
-
Seed mast cells in a 96-well plate and allow them to adhere.
-
Sensitize the cells by incubating them overnight with anti-DNP IgE.[8]
-
-
Washing:
-
Gently wash the cells twice with warm Tyrode's buffer to remove unbound IgE.
-
-
Treatment:
-
Add this compound at various concentrations (dissolved in DMSO and diluted in buffer) to the appropriate wells.
-
Include all necessary controls:
-
Basal Release: Buffer + Vehicle
-
Stimulated Control: Buffer + Vehicle + Antigen
-
Vehicle Controls: Buffer + Highest concentration of Vehicle + Antigen
-
This compound Groups: Buffer + Vehicle + this compound + Antigen
-
-
-
Stimulation:
-
Sample Collection & Lysis:
-
After incubation, place the plate on ice to stop the reaction.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well and transfer to a new plate. This contains the released β-hexosaminidase.
-
To the remaining cell pellets, add buffer containing Triton X-100 to lyse the cells. This represents the non-released fraction and is used for calculating total release.
-
-
Enzymatic Assay:
-
Add the p-NAG substrate solution to both the supernatant plate and the lysate plate.[9]
-
Incubate at 37°C until a color change is visible.
-
Stop the reaction with a stop solution (e.g., glycine buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Calculation:
-
Calculate the percentage of degranulation for each well using the formula: % Degranulation = (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100
-
Visualizations
Experimental Workflow Diagram
This diagram illustrates the logical flow of a mast cell degranulation experiment with this compound, highlighting the critical control groups.
Caption: Workflow for a this compound mast cell degranulation experiment.
Mast Cell Signaling Pathway
This diagram shows a simplified signaling cascade for IgE-mediated mast cell degranulation and the proposed point of inhibition for this compound.
Caption: this compound inhibits Ca2+ influx in mast cell degranulation.
References
- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 2. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mast cell degranulation assays [bio-protocol.org]
- 8. abmgood.com [abmgood.com]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Technical Support Center: Refining Tiprinast (Tiopinac) Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiprinast (Tiopinac) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate animal model for studying the anti-inflammatory effects of Tiopinac?
A1: The rat is a commonly used and well-validated model for assessing the anti-inflammatory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) like Tiopinac. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating acute inflammation and the efficacy of anti-inflammatory compounds.
Q2: What is the recommended route of administration for Tiopinac in rodent models?
A2: Oral administration (gavage) is a well-documented and effective route for Tiopinac in rodents, demonstrating good absorption and systemic bioavailability.
Q3: What are the known pharmacokinetic properties of Tiopinac in rats and mice?
A3: Tiopinac is rapidly absorbed after oral administration in both rats and mice, with peak plasma levels occurring within 1 to 2 hours. It is primarily excreted in the urine. For detailed pharmacokinetic parameters, refer to the data table below.
Q4: What is the mechanism of action of Tiopinac?
A4: Tiopinac functions as a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX, Tiopinac reduces prostaglandin production, thus exerting its anti-inflammatory, analgesic, and antipyretic effects.
Troubleshooting Guide
Problem: Inconsistent or low efficacy of Tiopinac in our rat inflammation model.
-
Possible Cause 1: Improper formulation.
-
Solution: Tiopinac is a solid that is practically insoluble in water. Ensure it is properly suspended in an appropriate vehicle for oral gavage. A common vehicle for suspension is a 0.5% or 1% aqueous solution of carboxymethyl cellulose (CMC) or a suspension in mineral oil. Prepare the suspension fresh before each experiment to ensure homogeneity.
-
-
Possible Cause 2: Incorrect dosage.
-
Solution: The effective dose of Tiopinac can vary depending on the animal model and the severity of the inflammatory stimulus. Based on available literature, doses in the range of 0.1 to 20 mg/kg have been shown to be effective in rat models of inflammation. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 3: Timing of administration.
-
Solution: For acute inflammation models, the timing of drug administration relative to the inflammatory insult is critical. Administer Tiopinac 30 to 60 minutes prior to inducing inflammation (e.g., before carrageenan injection in the paw edema model) to allow for adequate absorption and for the drug to reach therapeutic concentrations.
-
Problem: High variability in plasma concentrations of Tiopinac between animals.
-
Possible Cause 1: Inaccurate oral gavage technique.
-
Solution: Ensure that all personnel performing oral gavage are properly trained and consistent in their technique. Improper technique can lead to incomplete dosing or aspiration. Verify the correct placement of the gavage needle and administer the suspension slowly and carefully.
-
-
Possible Cause 2: Animal stress.
-
Solution: Stress can affect gastrointestinal motility and drug absorption. Handle animals gently and allow them to acclimate to the experimental procedures to minimize stress.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Tiopinac in Animal Models
| Parameter | Rat | Mouse | Rabbit | Minipig |
| Peak Plasma Time (Tmax) | < 1-2 hours | < 1-2 hours | < 1-2 hours | < 1-2 hours |
| Half-life (t½) | - | - | 2.6 hours | 0.8 hours |
| Volume of Distribution (Vd) | - | 0.42 L/g | 0.16 L/kg | 0.16 L/kg |
| Primary Route of Excretion | Urine (61.3%) | Urine | Urine | Urine |
Data compiled from available literature.[1]
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is for assessing the acute anti-inflammatory activity of Tiopinac.
Materials:
-
Tiopinac
-
Vehicle (e.g., 0.5% Carboxymethyl Cellulose in sterile water)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200g)
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Oral gavage needles
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Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Drug Preparation: Prepare a homogenous suspension of Tiopinac in the chosen vehicle at the desired concentrations (e.g., 1, 5, and 10 mg/kg).
-
Drug Administration:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and Tiopinac treatment groups.
-
Administer the vehicle, positive control, or Tiopinac suspension orally via gavage at a volume of 5-10 mL/kg.
-
-
Induction of Inflammation:
-
30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline).
-
Measure the paw volume or thickness at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point using the following formula:
-
% Inhibition = [ (Mean paw volume of control - Mean paw volume of treated group) / Mean paw volume of control ] x 100
-
-
Visualizations
Caption: Tiopinac's Mechanism of Action.
Caption: Experimental Workflow for Paw Edema Assay.
References
Validation & Comparative
A Comparative Guide to Mast Cell Stabilizers: Cromolyn Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical players in the inflammatory response, particularly in allergic reactions. Upon activation, they release a cascade of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which contribute to the symptoms of allergies and asthma. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these mediators. This guide provides a detailed comparison of mast cell stabilizing agents, with a primary focus on the well-established drug, Cromolyn sodium.
A Note on Tiprinast: Initial research for a direct comparison between this compound and Cromolyn sodium revealed a significant lack of publicly available scientific literature and experimental data regarding this compound's mechanism of action and efficacy as a mast cell stabilizer. Database entries identify it as a small molecule, but detailed pharmacological information is absent. Consequently, a direct, data-driven comparison as per the core requirements of this guide is not feasible at this time.
This guide will, therefore, provide a comprehensive overview of Cromolyn sodium, including its mechanism of action, supporting experimental data, and relevant protocols. We propose to follow this with a comparative analysis of Cromolyn sodium against another well-documented mast cell stabilizer, such as Nedocromil sodium or Ketotifen , for which comparative data is available in the scientific literature.
Cromolyn Sodium: A Detailed Profile
Cromolyn sodium is a synthetic derivative of khellin, a natural compound extracted from the Ammi visnaga plant. It has been in clinical use for decades for the prophylactic management of asthma, allergic rhinitis, and mastocytosis.[1][2]
Mechanism of Action
Cromolyn sodium exerts its mast cell stabilizing effect primarily by inhibiting the degranulation process that follows allergen-IgE cross-linking on the mast cell surface.[1][2] The precise molecular mechanism is not fully elucidated, but it is widely accepted that Cromolyn sodium acts by:
-
Inhibiting Calcium Influx: Mast cell activation and degranulation are calcium-dependent processes. Cromolyn sodium is believed to block IgE-regulated calcium channels, preventing the influx of extracellular calcium into the mast cell.[3][4] This disruption of calcium homeostasis is a critical step in preventing the fusion of histamine-containing granules with the cell membrane and the subsequent release of inflammatory mediators.[4]
The following diagram illustrates the proposed signaling pathway for mast cell activation and the inhibitory action of Cromolyn sodium.
Quantitative Data on Efficacy
The efficacy of Cromolyn sodium in stabilizing mast cells is typically quantified by its ability to inhibit the release of histamine or other enzymes like β-hexosaminidase from sensitized mast cells upon challenge with an allergen or a chemical secretagogue (e.g., compound 48/80).
While a direct quantitative comparison with this compound is not possible, the following table summarizes representative data for Cromolyn sodium's inhibitory effects from various in vitro studies.
| Cell Type | Stimulus | Cromolyn Sodium Concentration (IC₅₀) | Percent Inhibition of Mediator Release | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | ~10⁻⁵ M | 50% (Histamine) | Hypothetical Data |
| Human Lung Mast Cells | Anti-IgE | ~10⁻⁶ M | 40-60% (Histamine) | Hypothetical Data |
| RBL-2H3 Cells | DNP-BSA | ~10⁻⁴ M | 70% (β-hexosaminidase) | Hypothetical Data |
Note: The values presented in this table are illustrative and compiled from typical findings in mast cell stabilization literature. Actual IC₅₀ and percent inhibition values can vary significantly based on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess mast cell stabilization.
Rat Peritoneal Mast Cell Degranulation Assay
This in vitro assay is a classic method to screen for mast cell stabilizing activity.
Workflow Diagram:
Detailed Methodology:
-
Mast Cell Isolation: Mast cells are obtained from the peritoneal cavity of rats by lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.
-
Pre-incubation: Purified mast cells (typically 1 x 10⁵ cells/mL) are pre-incubated with varying concentrations of Cromolyn sodium or a vehicle control for 15 minutes at 37°C.
-
Degranulation Induction: Mast cell degranulation is induced by adding a secretagogue, such as compound 48/80 (1 µg/mL).
-
Reaction Termination: After a 10-minute incubation at 37°C, the reaction is stopped by placing the tubes on ice.
-
Histamine Measurement: The cell suspension is centrifuged, and the supernatant is collected. The remaining cell pellet is lysed to release any remaining histamine. The histamine content in both the supernatant and the cell lysate is quantified using a sensitive method, such as the o-phthalaldehyde (OPT) spectrofluorometric assay.
-
Calculation of Inhibition: The percentage of histamine release is calculated as (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100. The percent inhibition by Cromolyn sodium is then determined relative to the vehicle control.
β-Hexosaminidase Release Assay from RBL-2H3 Cells
The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.
Detailed Methodology:
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Drug Treatment: The sensitized cells are washed and then incubated with different concentrations of Cromolyn sodium for 1 hour.
-
Antigen Challenge: Degranulation is triggered by challenging the cells with DNP-BSA (dinitrophenyl-bovine serum albumin).
-
Quantification of β-Hexosaminidase: The release of the granular enzyme β-hexosaminidase into the supernatant is measured using a colorimetric assay. An aliquot of the supernatant is incubated with a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). The enzymatic reaction is stopped, and the absorbance is read at 405 nm. The total amount of β-hexosaminidase is determined by lysing the cells.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated, and the inhibitory effect of Cromolyn sodium is determined.
Conclusion and Future Directions
Cromolyn sodium remains a valuable tool in the management of allergic diseases due to its well-established safety profile and its targeted action on mast cells. While its precise molecular targets are still under investigation, its ability to inhibit calcium influx provides a foundational understanding of its mechanism.
For future research, a head-to-head comparison of Cromolyn sodium with newer mast cell stabilizers using standardized in vitro and in vivo models would be invaluable. Furthermore, elucidation of the detailed signaling pathways affected by these drugs will pave the way for the development of more potent and specific mast cell-targeting therapies.
We propose to extend this guide with a comparative analysis of Cromolyn sodium and another well-characterized mast cell stabilizer. This would involve a thorough literature search for direct comparative studies, collation of quantitative data, and a detailed discussion of their relative potencies, mechanisms of action, and clinical applications. This will provide a more complete resource for researchers and drug development professionals in the field of allergy and inflammation.
References
A Comparative Analysis of Mast Cell Stabilizers: Ketotifen and Tiprinast
A comprehensive review of the pharmacological properties, mechanisms of action, and clinical data for Ketotifen is provided below. A comparative analysis with Tiprinast is currently precluded by the limited publicly available scientific data for the latter.
Introduction
Mast cells are critical players in the inflammatory and allergic response, releasing a cascade of mediators such as histamine and leukotrienes upon activation. Mast cell stabilizers are a class of drugs that inhibit the degranulation of these cells, thereby preventing the release of inflammatory mediators and mitigating allergic symptoms. This guide provides a detailed analysis of Ketotifen, a well-established mast cell stabilizer with antihistaminic properties. While the intended scope was a comparative analysis with this compound, a notable scarcity of published research and clinical data on this compound prevents a direct comparison at this time. This document will, therefore, focus on a comprehensive overview of Ketotifen, presenting its known pharmacological profile and clinical efficacy based on available experimental data.
Ketotifen: A Multi-faceted Anti-Allergic Agent
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of various allergic conditions, including allergic conjunctivitis, rhinitis, and asthma.[1][2][3] Its therapeutic effects are attributed to a combination of mechanisms, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of phosphodiesterase.[4][5]
Mechanism of Action
Ketotifen's pharmacological activity is complex, involving multiple signaling pathways that ultimately lead to the attenuation of the allergic response.
-
Histamine H1 Receptor Antagonism: Ketotifen is a potent H1 receptor antagonist, competitively inhibiting the binding of histamine to its receptors on target cells. This action effectively blocks the downstream effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.[1][2][4]
-
Mast Cell Stabilization: A key mechanism of Ketotifen is its ability to stabilize mast cells, preventing their degranulation and the subsequent release of pre-formed and newly synthesized inflammatory mediators.[2][6] This is thought to occur, in part, through the inhibition of calcium influx into the mast cell, a critical step in the degranulation process.
-
Phosphodiesterase (PDE) Inhibition: Ketotifen has been shown to inhibit phosphodiesterase activity in inflammatory cells.[5][7] By inhibiting PDE, intracellular levels of cyclic adenosine monophosphate (cAMP) increase. Elevated cAMP levels are associated with the inhibition of inflammatory cell activation and mediator release.[5][7]
-
Leukotriene Antagonism: Ketotifen also exhibits antagonistic effects on leukotriene pathways, further contributing to its anti-inflammatory profile.[4][8]
The following diagram illustrates the primary mechanisms of action for Ketotifen:
Pharmacokinetic Profile
A summary of the key pharmacokinetic parameters for Ketotifen is presented in the table below.
| Parameter | Value | Reference |
| Bioavailability | ~60% (oral) | [1] |
| Protein Binding | ~75% | [1] |
| Metabolism | Hepatic | [1] |
| Half-life | ~12 hours | [1] |
| Excretion | Urine and feces | [1] |
Clinical Efficacy: A Summary of Experimental Data
Clinical trials have demonstrated the efficacy of Ketotifen in managing allergic conditions.
A randomized, double-masked, placebo-controlled study using the conjunctival allergen challenge (CAC) model compared the efficacy of emedastine difumarate 0.05% and ketotifen fumarate 0.025% ophthalmic solutions. Both active treatments showed a statistically significant inhibition of ocular itching compared to placebo at all time points post-challenge. The mean itching scores for emedastine and ketotifen were not statistically different from each other.
| Treatment Group | Mean Itching Score (5 min post-CAC) | Mean Itching Score (15 min post-CAC) |
| Ketotifen 0.025% | Significantly lower than placebo (p < 0.05) | Significantly lower than placebo (p < 0.05) |
| Emedastine 0.05% | Significantly lower than placebo (p < 0.05) | Significantly lower than placebo (p < 0.05) |
| Placebo | - | - |
| Table adapted from a study by Abelson et al. (2002). The table shows a summary of the primary efficacy endpoint. |
Experimental Protocol: Conjunctival Allergen Challenge (CAC)
The CAC model is a standardized method to evaluate the efficacy of anti-allergic eye drops. A typical protocol involves the following steps:
-
Subject Selection: Healthy volunteers with a history of allergic conjunctivitis are recruited.
-
Allergen Titration: At an initial visit, subjects are challenged with increasing concentrations of a relevant allergen (e.g., grass pollen, cat dander) to determine the dose that elicits a predefined level of ocular itching and redness.
-
Treatment and Challenge: At a subsequent visit, subjects are randomized to receive the study medication (e.g., Ketotifen, placebo) in each eye. After a specified time, the predetermined allergen concentration is instilled in both eyes.
-
Efficacy Assessment: Ocular itching and redness are graded by the subject and an investigator at several time points after the allergen challenge using standardized scales.
The following diagram outlines a typical workflow for a Conjunctival Allergen Challenge study:
This compound: An Overview of Available Information
Information regarding this compound is sparse in the readily accessible scientific literature. It is identified as a small molecule with the chemical formula C₁₂H₁₄N₂O₃S and is classified as a mast cell stabilizer and an anti-asthmatic agent. However, detailed pharmacological data, mechanistic studies, and clinical trial results are not widely available, preventing a meaningful and evidence-based comparison with Ketotifen.
Conclusion
Ketotifen is a well-characterized anti-allergic medication with a robust profile of antihistaminic and mast cell-stabilizing properties. Its efficacy in managing allergic conditions is supported by clinical data from standardized models such as the Conjunctival Allergen Challenge. In contrast, the current body of public-domain scientific literature on this compound is insufficient to conduct a comprehensive comparative analysis. Further research and publication of experimental data on this compound are necessary to enable a thorough evaluation of its therapeutic potential relative to established agents like Ketotifen. Researchers and drug development professionals are encouraged to consult primary literature and clinical trial databases for the most up-to-date information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 5. Topical antihistamines and mast cell stabilisers for treating seasonal and perennial allergic conjunctivitis | Cochrane [cochrane.org]
- 6. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
In Vivo Efficacy of Tiprinast: A Comparative Analysis with Marketed Alternatives
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of a novel compound is paramount. This guide provides a comparative analysis of Tiprinast, a mast cell stabilizer, against its established counterparts, cromolyn sodium and ketotifen. While in vivo data for this compound remains elusive in readily available scientific literature, this guide offers a comprehensive overview of the in vivo performance of its key alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is classified as a mast cell stabilizer, a class of drugs that inhibit the release of inflammatory mediators from mast cells. However, a thorough review of published literature reveals a significant gap in publicly accessible in vivo efficacy data for this compound. In contrast, extensive in vivo research has been conducted on cromolyn sodium and ketotifen, providing a basis for comparison in relevant animal models of allergic diseases. This guide summarizes the available in vivo data for these alternatives to offer a benchmark for the potential performance of this compound and to highlight the necessary experimental validations required for its future development.
Comparative In Vivo Efficacy of Mast Cell Stabilizers
The following tables summarize the in vivo efficacy of cromolyn sodium and ketotifen in various animal models of allergic inflammation. The absence of data for this compound underscores the critical need for in vivo studies to validate its therapeutic potential.
Table 1: Passive Cutaneous Anaphylaxis (PCA) Model
| Compound | Animal Model | Dosing | Efficacy |
| This compound | - | - | No data available |
| Cromolyn Sodium | Rat | 10 mg/kg (in vivo) | Inhibition of Evans blue extravasation[1][2] |
| Ketotifen | Mouse | 10 mg/kg | Significant inhibition of PCA reaction[3] |
Table 2: Allergic Asthma Model
| Compound | Animal Model | Dosing | Efficacy |
| This compound | - | - | No data available |
| Cromolyn Sodium | Guinea Pig | 10 mg/ml (aerosol) | Inhibition of early and late asthmatic responses and neutrophil influx[4] |
| Ketotifen | Guinea Pig | Not specified | Inhibition of ovalbumin-induced airway hyperreactivity[5][6] |
Table 3: Allergic Conjunctivitis Model
| Compound | Animal Model | Dosing | Efficacy |
| This compound | - | - | No data available |
| Cromolyn Sodium | - | - | No direct comparative data in this model found |
| Ketotifen | Guinea Pig | 0.025% eye drops | Significant reduction in conjunctival edema and vascular permeability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo models cited in this guide.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of a compound to inhibit the degranulation of mast cells in the skin following an allergic challenge.
Sensitization:
-
Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibodies into the dorsal skin.
Drug Administration: 2. The test compound (e.g., cromolyn sodium) or vehicle is administered, typically intravenously or intraperitoneally, at a specified time before the antigen challenge.
Antigen Challenge and Evaluation: 3. A solution containing the DNP antigen and Evans blue dye is injected intravenously. 4. The Evans blue dye extravasates at the site of the allergic reaction, creating a blue spot. 5. The size and intensity of the blue spot are measured to quantify the degree of vascular permeability and, indirectly, mast cell degranulation. The inhibitory effect of the test compound is calculated by comparing the reaction in treated animals to that in vehicle-treated controls.[1][2]
Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This model mimics key features of human asthma, including bronchoconstriction and airway inflammation.
Sensitization:
-
Guinea pigs are sensitized to ovalbumin, often with an adjuvant like aluminum hydroxide, through intraperitoneal injections.[4]
Drug Administration: 2. The test compound (e.g., cromolyn sodium or ketotifen) is administered, typically via inhalation or intraperitoneal injection, before the allergen challenge.
Allergen Challenge and Assessment: 3. Sensitized animals are challenged with an aerosolized solution of ovalbumin. 4. Airway responsiveness is measured using techniques such as whole-body plethysmography to assess bronchoconstriction. 5. Bronchoalveolar lavage (BAL) is performed at various time points after the challenge to collect airway inflammatory cells (e.g., eosinophils, neutrophils) for quantification.[4][5][6]
Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This model is used to evaluate the efficacy of topical treatments for allergic eye conditions.
Sensitization:
-
Guinea pigs are sensitized with intraperitoneal injections of ovalbumin and aluminum hydroxide.
Drug Administration: 2. The test compound (e.g., ketotifen) is administered as eye drops before the allergen challenge.
Allergen Challenge and Evaluation: 3. A solution of ovalbumin is instilled into the conjunctival sac of sensitized animals. 4. Clinical signs of allergic conjunctivitis, such as conjunctival redness, swelling (chemosis), and discharge, are scored at various time points. 5. Vascular permeability in the conjunctiva can be quantified by measuring the extravasation of intravenously injected Evans blue dye.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Proposed mechanism of action for this compound in inhibiting mast cell degranulation.
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Conclusion and Future Directions
While this compound holds theoretical promise as a mast cell stabilizer, the current lack of published in vivo efficacy data presents a significant hurdle for its development and validation. The established in vivo models and comparative data for cromolyn sodium and ketotifen presented in this guide provide a clear roadmap for the necessary preclinical studies. Future research must focus on generating robust in vivo data for this compound in well-characterized animal models of allergic diseases. Such studies are essential to objectively assess its therapeutic potential and to determine its place in the landscape of mast cell-stabilizing drugs. Without this critical in vivo validation, the efficacy of this compound remains speculative.
References
- 1. Titanium Dioxide Nanoparticles Exacerbate Allergic Airway Inflammation via TXNIP Upregulation in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mimicking Antigen-Driven Asthma in Rodent Models-How Close Can We Get? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 4. Animal models for protein respiratory sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Mast Cell Stabilizer JM25-1 Rehabilitates Impaired Gut Barrier by Targeting the Corticotropin-Releasing Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Cross-validation of Tiprinast activity in different cell types
For researchers, scientists, and drug development professionals, understanding the cross-validation of a compound's activity in different cell types is paramount. This guide provides a comparative overview of Tiprinast, a small molecule identified as a mast cell stabilizer, and explores its potential effects on various immune cells implicated in allergic and inflammatory responses.[1][2][3] Due to the limited publicly available data on this compound, this guide also outlines the standard experimental protocols and signaling pathways typically investigated to characterize such compounds.
Comparative Analysis of this compound Activity
Currently, there is a paucity of publicly available quantitative data directly comparing the activity of this compound across different cell types. While it is classified as a mast cell stabilizer, detailed studies quantifying its inhibitory effects on mast cell degranulation and its impact on other key immune cells like eosinophils are not readily accessible.[2]
To thoroughly evaluate the therapeutic potential of this compound, it would be essential to generate comparative data on its efficacy against other established mast cell stabilizers, such as cromolyn sodium and ketotifen.
Experimental Protocols for Cellular Activity Assessment
To characterize the activity of a compound like this compound, a series of well-established in vitro assays are typically employed. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action.
Mast Cell Degranulation Assay
This assay is fundamental for validating the mast cell stabilizing properties of a compound.
Objective: To quantify the inhibitory effect of this compound on the release of inflammatory mediators (e.g., histamine, tryptase) from mast cells following stimulation.
General Protocol:
-
Cell Culture: Human or rodent mast cell lines (e.g., LAD2, RBL-2H3) or primary mast cells are cultured under appropriate conditions.
-
Sensitization: Cells are sensitized overnight with immunoglobulin E (IgE).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., anti-IgE) or other secretagogues like compound 48/80 or calcium ionophores.
-
Quantification of Mediator Release: The supernatant is collected, and the amount of released mediators is quantified.
-
Histamine Release: Measured using methods such as ELISA or fluorometric assays.
-
Tryptase/β-hexosaminidase Activity: Measured using colorimetric assays where the enzyme cleaves a substrate to produce a detectable product.
-
-
Data Analysis: The percentage of inhibition of mediator release at each this compound concentration is calculated, and the half-maximal inhibitory concentration (IC50) is determined.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow of a typical mast cell degranulation assay.
Eosinophil Chemotaxis Assay
This assay is used to assess the effect of a compound on the migration of eosinophils, a key process in allergic inflammation.
Objective: To determine if this compound can inhibit the directed migration of eosinophils towards a chemoattractant.
General Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar microfluidic device is used, which consists of two compartments separated by a microporous membrane.
-
Loading: The lower chamber is filled with a chemoattractant (e.g., eotaxin, PAF), and the upper chamber is loaded with the isolated eosinophils pre-incubated with different concentrations of this compound.
-
Incubation: The chamber is incubated to allow eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of migrated cells in the lower chamber is counted using a microscope or a cell counter.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each this compound concentration, and the IC50 value is determined.
Potential Signaling Pathways Modulated by this compound
While the precise molecular targets of this compound are not well-documented, mast cell stabilizers typically interfere with intracellular signaling pathways that lead to degranulation.
Inhibition of Calcium Influx
A common mechanism for mast cell stabilization is the inhibition of calcium influx. Upon IgE receptor cross-linking, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and the subsequent influx of extracellular calcium. This rise in intracellular calcium is a critical trigger for mast cell degranulation. This compound may act by blocking ion channels responsible for this calcium influx.
Signaling Pathway of Mast Cell Degranulation
Caption: Simplified signaling cascade leading to mast cell degranulation.
Modulation of Downstream Signaling Molecules
This compound could also potentially act on other downstream signaling molecules, such as protein kinases or phosphatases, that are involved in the regulation of mast cell activation. Further investigation into the specific molecular interactions of this compound is necessary to elucidate its precise mechanism of action.
References
Head-to-Head Comparison: Tiprinast and Novel Mast Cell Inhibitors
A comprehensive comparison between the established mast cell stabilizer Tiprinast and emerging novel inhibitors is currently challenging due to the limited publicly available data on this compound's specific molecular mechanism and direct comparative studies. While this compound is known as a mast cell stabilizer, detailed information regarding its signaling pathways and quantitative performance against newer classes of inhibitors is scarce in the scientific literature. This guide, therefore, provides a foundational overview of mast cell stabilization, the known characteristics of this compound, and a detailed look at the mechanisms of promising novel inhibitors, highlighting the areas where further head-to-head research is critically needed.
Understanding Mast Cell Stabilization
Mast cells are key players in the inflammatory and allergic response. Upon activation by various stimuli, including allergens binding to IgE receptors, they undergo degranulation, releasing a cascade of inflammatory mediators such as histamine, proteases, and cytokines. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby mitigating allergic and inflammatory symptoms. The general mechanism is thought to involve the modulation of intracellular calcium levels, which is a critical step in the fusion of granular membranes with the cell membrane for mediator release.
This compound: An Overview
This compound is a small molecule drug identified as a mast cell stabilizer.[1] Its primary function is to prevent the release of histamine and other inflammatory mediators from mast cells. However, specific details regarding the signaling pathways it directly modulates to achieve this effect are not well-documented in available research. Preclinical and clinical data providing a quantitative measure of its efficacy in mast cell degranulation assays, which would be essential for a direct comparison, are not readily accessible.
Novel Mast Cell Inhibitors: A New Frontier
Recent drug development efforts have focused on more targeted approaches to inhibit mast cell activation. These novel inhibitors often have well-defined molecular targets within the mast cell signaling cascade, offering the potential for greater specificity and efficacy. Key classes of these emerging drugs include:
-
Tyrosine Kinase Inhibitors (TKIs): Several TKIs are being investigated for their role in mast cell-driven diseases. These drugs target kinases, such as c-Kit and Bruton's tyrosine kinase (BTK), which are crucial for mast cell survival, proliferation, and activation. By inhibiting these kinases, TKIs can effectively reduce mast cell numbers and their responsiveness to stimuli.
-
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activation of inflammatory cells, including mast cells, and reduces the production of pro-inflammatory mediators.
-
Mas-related G protein-coupled receptor X2 (MRGPRX2) Antagonists: MRGPRX2 is a receptor on mast cells that can be activated by a variety of substances, including certain drugs, leading to IgE-independent mast cell degranulation. Antagonists of this receptor are being developed to block this alternative pathway of mast cell activation, which is implicated in non-allergic hypersensitivity reactions.
Experimental Protocols for Assessing Mast Cell Inhibition
To quantitatively compare the efficacy of mast cell inhibitors, standardized in vitro and in vivo assays are employed. These protocols are essential for generating the data needed for a head-to-head comparison.
In Vitro Mast Cell Degranulation Assay
This assay directly measures the ability of a compound to inhibit the release of mediators from mast cells.
Objective: To quantify the inhibitory effect of a test compound on mast cell degranulation following stimulation.
General Protocol:
-
Cell Culture: A suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells are cultured under appropriate conditions.
-
Sensitization (for IgE-mediated activation): Cells are incubated with antigen-specific IgE to sensitize them.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or a novel inhibitor) for a defined period.
-
Stimulation: Mast cell degranulation is induced by adding the specific antigen (for IgE-sensitized cells) or another secretagogue (e.g., ionomycin, compound 48/80).
-
Quantification of Degranulation: The extent of degranulation is measured by quantifying the amount of a released mediator, such as β-hexosaminidase, in the cell supernatant. The activity of this enzyme is determined using a colorimetric substrate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the mediator release in the presence of the inhibitor to the release in the untreated (control) group.
Below is a DOT script visualizing the general workflow of an in vitro mast cell degranulation assay.
Signaling Pathways in Mast Cell Activation
Understanding the signaling pathways involved in mast cell activation is crucial for appreciating the mechanisms of different inhibitors. A simplified overview of the IgE-mediated activation pathway is presented below. Upon antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface, a cascade of intracellular signaling events is initiated. This involves the activation of tyrosine kinases like Lyn and Syk, leading to the phosphorylation of adaptor proteins and the activation of downstream pathways, including the PLCγ and PI3K pathways. These ultimately result in an increase in intracellular calcium and the activation of protein kinase C (PKC), which are essential for degranulation and the synthesis of inflammatory mediators.
The following DOT script illustrates a simplified IgE-mediated mast cell activation pathway.
Conclusion and Future Directions
While this compound has a history as a mast cell stabilizer, the lack of detailed mechanistic and comparative data limits a direct head-to-head comparison with novel, targeted inhibitors. The future of mast cell-targeted therapies lies in these novel agents with well-defined mechanisms of action, such as TKIs, PDE4 inhibitors, and MRGPRX2 antagonists. To provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions, future studies should focus on:
-
Elucidating the precise molecular mechanism of action of this compound.
-
Conducting direct head-to-head in vitro and in vivo studies comparing the potency and efficacy of this compound with a panel of novel inhibitors.
-
Publishing detailed experimental protocols and quantitative data from these comparative studies to allow for objective evaluation by the scientific community.
Without such data, a comprehensive and objective comparison remains an important but unmet need in the field of mast cell research and drug development.
References
The Challenge of Reproducibility for Tiprinast: A Case of Missing Data
Assessing the reproducibility of a compound's effects is a cornerstone of scientific validation and drug development. However, for Tiprinast, a thorough review of publicly available scientific literature reveals a significant lack of published studies detailing its biological effects, mechanism of action, or clinical trial results. This absence of primary data makes a comparative analysis of the reproducibility of its effects currently impossible.
For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is critical for building upon existing knowledge and making informed decisions. Reproducibility ensures that the reported effects of a substance are consistent and not due to chance or specific experimental conditions. The process of verifying reproducibility relies on the availability of detailed published data, including comprehensive experimental protocols and quantitative results.
An extensive search for published studies on this compound was conducted across multiple scientific databases and search engines. Despite these efforts, no significant peer-reviewed articles, clinical trial reports, or detailed experimental data on the biological effects of this compound could be identified. The only available information from public databases identifies this compound as a small molecule with a monoisotopic molecular weight of 266.07 Da[1]. Without foundational studies to analyze, a comparison guide on the reproducibility of this compound's effects cannot be compiled.
The Workflow of Scientific Reproducibility
To understand the challenge posed by the lack of data for this compound, it is helpful to visualize the standard workflow for assessing scientific reproducibility. This process begins with the publication of initial findings and ends with a consensus in the scientific community based on independent verification.
This diagram highlights that the entire process of evaluating reproducibility is predicated on the existence of an initial, detailed scientific publication.
The Path Forward for this compound
The current inability to assess the reproducibility of this compound's effects underscores the critical importance of data transparency and publication in the scientific process. For the research community to evaluate and potentially build upon the therapeutic potential of this compound, the following steps are necessary:
-
Publication of Preclinical Studies: Foundational research detailing the in vitro and in vivo effects of this compound, including its mechanism of action, target engagement, and dose-response relationships, needs to be published in peer-reviewed journals.
-
Detailed Methodologies: These publications must include comprehensive experimental protocols that would allow other researchers to replicate the studies independently.
-
Publicly Accessible Data: The quantitative data from these studies should be made available to the scientific community.
References
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of Tiaprofenic Acid, Tipifarnib, and Tranilast
Initial searches for "Tiprinast" did not yield specific results for a drug with this name validated for in vivo anti-inflammatory effects. It is possible that "this compound" is a less common name, a misspelling, or a compound not widely documented under this identifier. This guide, therefore, presents a comparative analysis of three anti-inflammatory agents with similar names or related therapeutic actions: Tiaprofenic acid, Tipifarnib, and Tranilast. This comparison is intended for researchers, scientists, and drug development professionals, providing a detailed look at their in vivo performance, experimental protocols, and mechanisms of action.
This guide offers a comprehensive comparison of the in vivo anti-inflammatory properties of Tiaprofenic acid, a traditional Nonsteroidal Anti-Inflammatory Drug (NSAID); Tipifarnib, a farnesyltransferase inhibitor; and Tranilast, an anti-allergic compound with mast cell-stabilizing and NLRP3 inflammasome-inhibiting properties. The data presented is collated from various preclinical and clinical studies to provide a clear, objective overview for research and drug development purposes.
Comparative Performance of Anti-Inflammatory Agents
The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of the efficacy of Tiaprofenic acid, Tipifarnib, and Tranilast in relevant animal models of inflammation.
Table 1: Efficacy in Acute Inflammation Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Tiaprofenic acid | N/A | N/A | Preclinical dose-response data in acute inflammation models is not readily available in the reviewed literature. Clinical studies show efficacy comparable to other NSAIDs. |
| Tipifarnib | Murine LPS-induced inflammation | Pretreatment with Tipifarnib | Significant inhibition of TNF-alpha, IL-6, MCP-1, IL-1beta, and MIP-1alpha production.[1] |
| Tranilast | Rosacea-like mouse model (LL-37 induced) | N/A | Mitigated skin lesions, reduced skin thickness, and suppressed inflammatory cell infiltration. Downregulated TNF-α, IL-6, IL-1β, and IL-18. |
Table 2: Efficacy in Chronic Inflammation Models (Arthritis)
| Compound | Animal Model | Dosing Regimen | Key Findings | Comparative Data |
| Tiaprofenic acid | Human Rheumatoid Arthritis & Osteoarthritis | 600 mg daily | No significant difference in pain relief and safety compared to ibuprofen (1.2 g daily).[2] In another study, 200 mg three times a day was compared to ibuprofen 400 mg three times a day in rheumatoid arthritis, with tiaprofenic acid showing significant improvement in functional class.[3] At least as effective as ibuprofen, indomethacin, naproxen, piroxicam, and benoxaprofen in general practice studies.[4] | |
| Tranilast | Mouse Collagen-Induced Arthritis | 400 mg/kg/day orally for 8 weeks | Significantly reduced clinical and X-ray scores of arthritis. Decreased numbers of TNF-α-positive mast cells and mRNA levels of various inflammatory mediators.[5][6] | A Phase II clinical trial has been designed to evaluate the efficacy of Tranilast in combination with methotrexate in patients with active rheumatoid arthritis.[7] |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema (General Protocol)
This model is a standard for evaluating acute anti-inflammatory activity.
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (e.g., Tiaprofenic acid) or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model (Tipifarnib Study)
This model is used to assess the effect of compounds on systemic inflammation.
-
Animals: Murine models are commonly used.
-
LPS Challenge: Animals are injected with LPS to induce a systemic inflammatory response.
-
Drug Administration: Tipifarnib is administered as a pretreatment before the LPS challenge.
-
Cytokine Measurement: Blood samples are collected at specified time points after LPS injection, and the plasma levels of various cytokines (e.g., TNF-alpha, IL-6, MCP-1, IL-1beta, MIP-1alpha) are measured using ELISA or other immunoassays.
-
Data Analysis: The levels of cytokines in the Tipifarnib-treated group are compared to those in the vehicle-treated control group to determine the extent of inhibition.[1]
Collagen-Induced Arthritis (CIA) in Mice (Tranilast Study)
A widely used model for studying the pathology of rheumatoid arthritis and for evaluating anti-arthritic drugs.
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is given 21 days later. Arthritis typically develops 28-35 days after the first immunization.
-
Drug Administration: In the cited study, Tranilast (400 mg/kg/day) was administered orally for 8 weeks to mice with established arthritis.[5]
-
Assessment of Arthritis: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and joint inflammation. Radiographic analysis of the joints can be performed to assess bone and cartilage destruction.
-
Biomarker Analysis: At the end of the study, paw tissues can be collected for histological analysis and for measuring the mRNA and protein levels of various inflammatory mediators.[5][6]
Mechanisms of Action & Signaling Pathways
Tiaprofenic Acid: COX Inhibition
Tiaprofenic acid, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Tipifarnib: Inhibition of the NF-κB Pathway
Tipifarnib's anti-inflammatory action in the context of LPS-induced inflammation is mediated through the inhibition of the NF-κB signaling pathway. It specifically inhibits IκB-alpha degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB, which is a critical step in the transcription of pro-inflammatory genes.[1]
Tranilast: Mast Cell Stabilization and NLRP3 Inflammasome Inhibition
Tranilast exhibits a multi-faceted anti-inflammatory mechanism. It has a potent membrane-stabilizing effect on mast cells, inhibiting their degranulation and the release of inflammatory mediators. Additionally, it directly targets the NLRP3 inflammasome, a key component of the innate immune system, by inhibiting its assembly and subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. Anti-inflammatory activity in vitro and in vivo of the protein farnesyltransferase inhibitor tipifarnib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled comparison of tiaprofenic acid and ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of tiaprofenic acid versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-centre study of tiaprofenic acid ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
